1-Bromo-3-iodo-5-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-iodo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNMQLWBTZQNAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697110 | |
| Record name | 1-Bromo-3-iodo-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-38-3 | |
| Record name | 1-Bromo-3-iodo-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3-iodo-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and analytical protocols for 1-Bromo-3-iodo-5-methylbenzene (CAS No: 116632-38-3). As a versatile tri-substituted aromatic compound, it serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures through sequential, site-selective cross-coupling reactions. The differential reactivity of the bromo and iodo substituents allows for controlled functionalization, making it an important intermediate in the development of novel pharmaceutical agents and advanced materials. This document consolidates available data on its core properties, provides detailed experimental methodologies, and illustrates key chemical processes through logical diagrams.
Core Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrI | [1] |
| Molecular Weight | 296.93 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 116632-38-3 | [1] |
| Canonical SMILES | CC1=CC(=CC(=C1)I)Br | [1] |
| InChI | InChI=1S/C7H6BrI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | [1] |
| InChIKey | CJNMQLWBTZQNAM-UHFFFAOYSA-N | [1] |
| Boiling Point | 268.1 °C at 760 mmHg | |
| Appearance | Not specified; likely a solid or liquid | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water. |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. The following tables present predicted data based on its chemical structure and known spectral data from analogous compounds such as 1-bromo-3-iodobenzene.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | Singlet (s) | 1H | Aromatic H (C2) |
| ~ 7.4 - 7.6 | Singlet (s) | 1H | Aromatic H (C4) |
| ~ 7.2 - 7.4 | Singlet (s) | 1H | Aromatic H (C6) |
| ~ 2.3 | Singlet (s) | 3H | Methyl H (CH₃) |
Predicted spectrum in CDCl₃.
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 - 142 | C5 (C-CH₃) |
| ~ 138 - 140 | C4 |
| ~ 132 - 134 | C6 |
| ~ 130 - 132 | C2 |
| ~ 122 - 124 | C1 (C-Br) |
| ~ 94 - 96 | C3 (C-I) |
| ~ 20 - 22 | CH₃ |
Predicted spectrum in CDCl₃.
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Bond Vibration |
| 3100 - 3000 | C-H (aromatic) stretch |
| 2950 - 2850 | C-H (methyl) stretch |
| 1600 - 1585 | C=C (aromatic) stretch |
| 1475 - 1450 | C=C (aromatic) stretch |
| ~ 1050 | C-I stretch |
| ~ 680 | C-Br stretch |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 296 / 298 | [M]⁺ molecular ion peak (characteristic isotopic pattern for one Br atom) |
| 169 / 171 | [M - I]⁺ fragment (loss of iodine radical) |
| 90 | [M - I - Br]⁺ fragment (loss of iodine and bromine radicals) |
Synthesis and Reactivity
Proposed Synthesis
The key steps involve:
-
Diazotization of the starting aniline to form a diazonium salt.
-
Sandmeyer-type reaction (iodination) to replace the diazonium group with iodine.
Caption: Proposed synthesis of this compound.
Reactivity in Cross-Coupling Reactions
The primary utility of this compound in synthetic chemistry stems from the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, allowing for selective reaction at the C-I position under milder conditions. The C-Br bond can then be reacted under more forcing conditions, enabling a stepwise introduction of different functionalities onto the aromatic ring.
The general order of reactivity is: C-I > C-Br .[5]
Caption: Sequential Suzuki-Miyaura cross-coupling workflow.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from procedures for analogous compounds and has not been experimentally validated for this specific synthesis.[2][4]
Materials:
-
3-Bromo-5-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl ether
-
Sodium sulfite
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 3-bromo-5-methylaniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether (3x volume).
-
Combine the organic layers and wash sequentially with water, a saturated solution of sodium sulfite (to remove excess iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to obtain pure this compound.
-
Protocol for ¹H and ¹³C NMR Analysis
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using appropriate pulse sequences and acquisition parameters.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
Protocol for Selective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent mixture and the palladium catalyst.[6]
-
Heat the reaction mixture to a controlled temperature (e.g., 70 °C) and stir under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the consumption of the starting material and the formation of the mono-coupled product.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Safety Information
Hazard Identification: While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous halogenated aromatic compounds suggest the following potential hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
Disclaimer: This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive Safety Data Sheet (SDS) for all reagents used.
References
- 1. This compound | C7H6BrI | CID 53416040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs [docs.google.com]
- 3. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 4. medium.com [medium.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
1-Bromo-3-iodo-5-methylbenzene IUPAC name and CAS number
An In-depth Technical Guide on 1-Bromo-3-iodo-5-methylbenzene
This guide provides essential information regarding the chemical compound this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Identification
The nomenclature and registry number are fundamental for the unambiguous identification of this compound in research and regulatory documentation.
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | This compound[1] |
| CAS Number | 116632-38-3[1] |
| Molecular Formula | C7H6BrI[1] |
Logical Relationship of Identifiers
The following diagram illustrates the hierarchical relationship between the different identifiers for this chemical entity.
Caption: Relationship between chemical names and CAS number.
References
An In-depth Technical Guide to 1-Bromo-3-iodo-5-methylbenzene: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a putative synthesis pathway for 1-Bromo-3-iodo-5-methylbenzene. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed methodologies and characterization data to facilitate its use as a versatile chemical building block.
Core Molecular Properties
This compound is a tri-substituted aromatic compound containing a bromine atom, an iodine atom, and a methyl group attached to a benzene ring. Its distinct substitution pattern offers differential reactivity at the halogenated positions, making it a potentially valuable intermediate in cross-coupling reactions for the synthesis of more complex molecular architectures.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrI | [1] |
| Molecular Weight | 296.93 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 116632-38-3 | [1] |
| SMILES | CC1=CC(Br)=CC(I)=C1 | [1] |
| Boiling Point | 268.1°C at 760 mmHg |
Proposed Synthesis and Experimental Protocols
Logical Synthesis Workflow
The proposed multi-step synthesis involves the iodination of 3-bromotoluene, followed by purification of the final product.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol: Iodination of 3-Bromotoluene
This protocol is adapted from procedures for the iodination of other substituted aromatic compounds.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-bromotoluene (1.0 eq.) in acetonitrile (MeCN) under a nitrogen atmosphere.
-
Addition of Reagents: Cool the solution to 0°C using an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq.) to the stirred solution.
-
Initiation of Reaction: Slowly add trifluoromethanesulfonic acid (TfOH) (0.2 eq.) dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization (Predicted)
No experimental spectra for this compound were found in the available literature. However, based on the known spectral data of similar compounds, a predicted spectroscopic profile can be outlined to aid in its identification.[4][5][6]
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound in CDCl₃.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Assignment |
| ¹H | ~7.5 - 7.8 | s | 2H (Ar-H) |
| ~7.2 - 7.4 | s | 1H (Ar-H) | |
| ~2.3 | s | 3H (CH₃) | |
| ¹³C | ~140 - 142 | s | C-CH₃ |
| ~135 - 138 | s | C-Br | |
| ~130 - 133 | s | Ar-CH | |
| ~125 - 128 | s | Ar-CH | |
| ~92 - 95 | s | C-I | |
| ~20 - 22 | s | CH₃ |
Potential Applications in Drug Discovery and Development
Halogenated benzenes are a class of compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[7][8][9][10] While the specific biological activity of this compound has not been reported, its structural features suggest potential avenues for investigation in drug discovery.
General Biological Relevance of Halobenzene Derivatives
Some halobenzene derivatives have been investigated for their potential to act as:
-
HIV-1 Integrase Inhibitors: The halobenzene moiety is a key structural feature in some approved HIV-1 integrase strand transfer inhibitors.[7]
-
Cytotoxic Agents: Certain halobenzenes exhibit hepatotoxicity, and this cytotoxicity is being explored for its potential in developing anticancer agents.[8][11] The mechanism often involves metabolic activation by cytochrome P450 enzymes.[8]
Representative Signaling Pathway: P450-Mediated Bioactivation and Cytotoxicity
The following diagram illustrates a generalized pathway for the metabolic activation of halobenzenes, which can lead to cellular toxicity. This is a representative pathway for this class of compounds and is not yet specifically demonstrated for this compound.
Caption: Generalized pathway of halobenzene-induced cytotoxicity.
Conclusion
This compound represents a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its properties, a robust proposal for its synthesis, and predicted characterization data. While its specific biological activities remain to be elucidated, the known pharmacological profiles of related halobenzenes suggest that it could be a valuable scaffold for the development of novel therapeutic agents. Further research into its synthesis and biological evaluation is warranted to unlock its full potential.
References
- 1. This compound | C7H6BrI | CID 53416040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
- 3. medium.com [medium.com]
- 4. rsc.org [rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. rsc.org [rsc.org]
- 7. Quantum-Chemistry Based Design of Halobenzene Derivatives With Augmented Affinities for the HIV-1 Viral G4/C16 Base-Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of halobenzene-induced hepatotoxicity by DT-diaphorase modulators, butylated hydroxyanisole and dicoumarol: evidence for possible involvement of quinone metabolites in the toxicity of halobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-Bromo-3-iodo-5-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for 1-Bromo-3-iodo-5-methylbenzene, a key intermediate in the development of complex organic molecules and active pharmaceutical ingredients. The described two-step synthesis commences with the commercially available starting material, 3-Bromo-5-methylaniline, and proceeds through an iodinated intermediate.
Core Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step process:
-
Electrophilic Iodination: 3-Bromo-5-methylaniline is subjected to electrophilic iodination to yield 3-Bromo-4-iodo-5-methylaniline.
-
Reductive Deamination: The resulting aniline derivative undergoes a reductive deamination to afford the final product, this compound.
This strategic approach leverages the directing effects of the substituents on the aniline ring and employs well-established reaction mechanisms to ensure a reliable and efficient synthesis.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Starting Material | 3-Bromo-5-methylaniline | 74586-53-1 | C₇H₈BrN | 186.05 | - |
| Intermediate | 3-Bromo-4-iodo-5-methylaniline | 1263377-51-0 | C₇H₇BrIN | 311.95 | - |
| Final Product | This compound | 116632-38-3 | C₇H₆BrI | 296.93 | 268.1 at 760 mmHg |
Table 2: Representative Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Iodination | Iodine monochloride | Glacial Acetic Acid | 90 | 75-85 |
| 2 | Deamination | Isoamyl nitrite | N,N-Dimethylformamide (DMF) | 70 | >75[1] |
Experimental Protocols
Step 1: Synthesis of 3-Bromo-4-iodo-5-methylaniline
This procedure is based on established methods for the iodination of substituted anilines.[2]
Materials:
-
3-Bromo-5-methylaniline
-
Glacial Acetic Acid
-
Iodine Monochloride (ICl) solution
-
Saturated Sodium Bisulfite solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 3-Bromo-5-methylaniline in glacial acetic acid.
-
With vigorous stirring, slowly add 1.1 equivalents of iodine monochloride solution to the reaction mixture over a period of 10-15 minutes. A significant exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to approximately 90°C using a water bath for 2 hours.
-
Cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
To the cooled mixture, add saturated sodium bisulfite solution dropwise until the dark color of excess iodine is discharged, resulting in a yellowish slurry.
-
Collect the solid product by vacuum filtration, washing sequentially with cold 33% acetic acid and cold deionized water.
-
Dry the product under vacuum to yield crude 3-Bromo-4-iodo-5-methylaniline. Further purification can be achieved by recrystallization from a suitable solvent system such as an acetic acid/water mixture.
Step 2: Synthesis of this compound
This protocol is adapted from the reductive deamination of a structurally similar haloaniline.[1]
Materials:
-
3-Bromo-4-iodo-5-methylaniline
-
N,N-Dimethylformamide (DMF)
-
Isoamyl nitrite
-
3M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Magnesium Sulfate (anhydrous)
-
Methanol
Procedure:
-
Set up a reflux apparatus with a round-bottom flask. Add 0.75M isoamyl nitrite in DMF solution to the flask.
-
Heat the solution to approximately 70°C in a water bath.
-
In a separate flask, dissolve 1.0 equivalent of 3-Bromo-4-iodo-5-methylaniline in a minimal amount of DMF.
-
Slowly add the dissolved aniline solution to the heated isoamyl nitrite solution.
-
After the addition is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add 3M HCl.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with 3M HCl.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from hot methanol to yield pure this compound.
Mandatory Visualization
References
Spectroscopic and Synthetic Profile of 1-Bromo-3-iodo-5-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 1-Bromo-3-iodo-5-methylbenzene. Due to the limited availability of direct experimental data in peer-reviewed literature and spectral databases, this guide presents predicted spectroscopic data based on established principles and analysis of analogous compounds. These predictions offer a robust framework for the identification and characterization of this compound in a research and development setting.
Core Molecular Properties
This compound is a halogenated aromatic compound with the molecular formula C₇H₆BrI.[1] Its structure, featuring a bromine, an iodine, and a methyl group on a benzene ring, makes it a potentially valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures through sequential cross-coupling reactions.
| Property | Value |
| Molecular Formula | C₇H₆BrI[1] |
| Molecular Weight | 296.93 g/mol [1] |
| CAS Number | 116632-38-3[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar substituted benzenes and established spectroscopic principles.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted spectrum in CDCl₃ at 400 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 | Singlet | 1H | H-2 |
| ~ 7.45 | Singlet | 1H | H-4 |
| ~ 7.15 | Singlet | 1H | H-6 |
| ~ 2.30 | Singlet | 3H | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Predicted spectrum in CDCl₃ at 100 MHz.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140.0 | C-5 (-CH₃) |
| ~ 138.0 | C-1 (C-Br) |
| ~ 135.0 | C-3 (C-I) |
| ~ 132.0 | C-2 |
| ~ 130.0 | C-4 |
| ~ 128.0 | C-6 |
| ~ 21.0 | -CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |
| 1600-1450 | Strong-Medium | Aromatic C=C skeletal vibrations |
| 1050-1000 | Strong | C-Br stretch |
| ~800 | Strong | C-H out-of-plane bending (isolated H) |
| ~680 | Strong | C-I stretch |
Mass Spectrometry (MS)
Predicted Electron Ionization (EI) fragmentation.
| m/z | Relative Intensity | Proposed Fragment |
| 296/298 | High | [M]⁺ (Molecular ion with Br isotopes) |
| 169/171 | Medium | [M - I]⁺ (Loss of iodine radical) |
| 90 | High | [M - I - Br]⁺ (Loss of iodine and bromine radicals) |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound from 3-Bromo-5-methylaniline
This synthesis involves a Sandmeyer-type reaction, a well-established method for the introduction of an iodo group onto an aromatic ring via a diazonium salt intermediate.
Step 1: Diazotization of 3-Bromo-5-methylaniline
-
Dissolve 3-bromo-5-methylaniline in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature with vigorous stirring.
-
Nitrogen gas evolution should be observed. Continue stirring until the gas evolution ceases.
-
The reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate) to obtain pure this compound.
Spectroscopic Analysis Protocol
NMR Spectroscopy
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
IR Spectroscopy
-
Obtain the IR spectrum of the purified product using an FT-IR spectrometer.
-
For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.
-
For a solid sample, a KBr pellet can be prepared, or the spectrum can be recorded using an ATR (Attenuated Total Reflectance) accessory.
Mass Spectrometry
-
Introduce a dilute solution of the purified product in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.
-
Acquire the mass spectrum using an electron ionization (EI) source.
Logical Relationship of Spectroscopic Data
The structural elucidation of this compound relies on the combined interpretation of various spectroscopic techniques. The following diagram illustrates the logical workflow for confirming the structure using the predicted data.
Caption: Logical workflow for the structural elucidation of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR of 1-Bromo-3-iodo-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-3-iodo-5-methylbenzene. Due to the limited availability of experimental spectra for this specific compound, this guide leverages spectral prediction methodologies to offer a detailed analysis of its nuclear magnetic resonance properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis, providing foundational data for structural elucidation and reaction monitoring.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established computational algorithms that factor in the electronic effects of the substituents on the benzene ring.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.65 | Singlet | - |
| H-4 | 7.49 | Singlet | - |
| H-6 | 7.18 | Singlet | - |
| -CH₃ | 2.29 | Singlet | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-Br) | 122.5 |
| C-2 | 138.8 |
| C-3 (-I) | 94.6 |
| C-4 | 140.0 |
| C-5 (-CH₃) | 140.1 |
| C-6 | 132.0 |
| -CH₃ | 20.9 |
Experimental Protocols
General NMR Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired chemical shift reference.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full magnetization recovery between scans.
4. ¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Increase the number of scans significantly (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.
-
Adjust the relaxation delay (d1) to 2-5 seconds, or longer for quaternary carbons, to ensure accurate integration if quantitative analysis is required.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the molecule.
Visualizations
The following diagrams illustrate the logical relationships of the NMR assignments and a typical experimental workflow.
Caption: Predicted NMR Signal Assignments for this compound.
Caption: Standard Experimental Workflow for NMR Spectroscopy.
Unraveling the Molecular Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-iodo-5-methylbenzene
For Immediate Release
This technical guide provides an in-depth analysis of the anticipated electron ionization mass spectrometry (EI-MS) behavior of 1-Bromo-3-iodo-5-methylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document outlines the predicted fragmentation pathways, key spectral data, and detailed experimental protocols for the analysis of this complex halogenated aromatic compound.
Introduction
This compound (C₇H₆BrI) is a substituted aromatic compound with a molecular weight of approximately 296.93 g/mol .[1] Its structure presents a unique case for mass spectrometric analysis due to the presence of two different halogen atoms (bromine and iodine) and a methyl group on the benzene ring. Understanding its fragmentation pattern under electron ionization is crucial for its unambiguous identification in complex mixtures and for tracking its incorporation into larger molecular frameworks during synthetic processes. Electron ionization mass spectrometry is a powerful technique that provides a reproducible fragmentation pattern, serving as a unique "molecular fingerprint."[2][3]
Predicted Fragmentation Pathway
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize molecules, often leading to extensive and informative fragmentation.[2][4] The fragmentation of this compound is primarily dictated by the strengths of the chemical bonds within the molecule. The carbon-iodine bond is the weakest, followed by the carbon-bromine bond, and then the bonds of the aromatic ring and the methyl group.
The anticipated fragmentation cascade is as follows:
-
Molecular Ion Formation: The initial event is the ionization of the molecule by a high-energy electron, resulting in the formation of the molecular ion radical (M•+). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z values separated by 2 Da.[5]
-
Loss of Iodine: The weakest bond in the molecular ion is the C-I bond. Therefore, the most favorable initial fragmentation step is the homolytic cleavage of this bond to lose an iodine radical (•I), forming a more stable aryl cation.
-
Loss of Bromine: Following the loss of iodine, the resulting fragment ion can then lose a bromine radical (•Br).
-
Loss of Methyl Group: Fragmentation can also involve the loss of the methyl radical (•CH₃) from the molecular ion or subsequent fragment ions.
-
Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, leading to the formation of smaller charged species.
A visual representation of this predicted fragmentation pathway is provided below.
Quantitative Data Summary
The following table summarizes the predicted mass-to-charge ratios (m/z) and the likely relative abundances of the key ions in the electron ionization mass spectrum of this compound.
| m/z | Proposed Ion Structure | Fragmentation Event | Predicted Relative Abundance |
| 296/298 | [C₇H₆⁷⁹BrI]⁺• / [C₇H₆⁸¹BrI]⁺• | Molecular Ion (M•+) | Moderate |
| 169/171 | [C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺ | [M - I]⁺ | High |
| 217 | [C₇H₆I]⁺• | [M - Br]⁺• | Low to Moderate |
| 281/283 | [C₆H₃⁷⁹BrI]⁺• / [C₆H₃⁸¹BrI]⁺• | [M - CH₃]⁺• | Low |
| 90 | [C₇H₆]⁺• | [M - I - Br]⁺• | Moderate |
| 75 | [C₆H₃]⁺ | Further Fragmentation | Moderate |
Experimental Protocol
The following is a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.
-
Vortex the solution to ensure complete dissolution.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
3. Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[6]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1562 u/s.
-
Solvent Delay: 3 minutes.
4. Data Acquisition and Analysis:
-
Acquire the data using the instrument's data acquisition software.
-
Analyze the resulting total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum of the identified peak and compare the observed fragmentation pattern with the predicted pattern.
The workflow for this experimental protocol is illustrated in the diagram below.
References
- 1. This compound | C7H6BrI | CID 53416040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 4. rroij.com [rroij.com]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Solubility Profile of 1-Bromo-3-iodo-5-methylbenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-3-iodo-5-methylbenzene, a halogenated aromatic compound relevant to organic synthesis and drug discovery. Due to the absence of experimentally determined quantitative solubility data in publicly available literature, this document presents estimated solubility values in a range of common organic solvents based on the principle of "like dissolves like" and data for structurally analogous compounds. Furthermore, this guide furnishes a detailed, standardized experimental protocol for the precise determination of the solubility of solid compounds in organic solvents, which can be employed to validate the provided estimates and generate definitive quantitative data. A graphical representation of the experimental workflow is also included to facilitate procedural understanding.
Introduction
This compound is a substituted aromatic compound featuring bromine, iodine, and a methyl group on a benzene ring. Its structural characteristics, particularly the presence of halogen atoms and a hydrocarbon moiety, largely dictate its interactions with various solvents and, consequently, its solubility. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a reactant in organic synthesis, for purification via recrystallization, and in formulation development for pharmaceutical applications. This guide aims to provide a foundational understanding of its solubility profile and the means to experimentally determine it.
Estimated Solubility of this compound
| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) | Rationale |
| Hexane | Non-polar alkane | > 10 | High affinity between the non-polar solute and solvent. |
| Toluene | Non-polar aromatic | > 10 | "Like dissolves like"; both are substituted benzene rings. |
| Diethyl Ether | Weakly polar ether | > 10 | Good solvent for many organic compounds. |
| Chloroform | Halogenated | > 10 | Similar polarities and potential for halogen interactions. |
| Acetone | Polar aprotic | 1 - 10 | Moderate polarity may allow for some dissolution. |
| Ethanol | Polar protic | 0.1 - 1 | Polarity mismatch limits solubility. |
| Methanol | Polar protic | < 0.1 | Higher polarity than ethanol further reduces solubility. |
| Water | Polar protic | < 0.01 | Highly polar nature of water makes it a poor solvent for this non-polar compound. |
Note: These values are estimates and should be verified experimentally.
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid organic compound in an organic solvent using the isothermal shake-flask method.[1]
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
3.2. Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound and place it into a glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time for the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution using a syringe filter into a clean, dry container to remove any suspended microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, expressed in units such as g/100 mL or mol/L.
3.3. Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
The Strategic Utility of 1-Bromo-3-iodo-5-methylbenzene in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary organic synthesis, the strategic and selective construction of complex molecular architectures is of paramount importance. 1-Bromo-3-iodo-5-methylbenzene has emerged as a highly versatile and valuable building block, primarily owing to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This distinct characteristic allows for programmed, sequential, and site-selective functionalization, providing a powerful platform for the synthesis of unsymmetrically substituted aromatic compounds. This technical guide offers an in-depth exploration of the applications of this compound in key cross-coupling reactions, complete with experimental protocols and quantitative data to inform synthetic planning.
The C-I bond is inherently weaker and more readily undergoes oxidative addition to transition metal catalysts, such as palladium, compared to the more robust C-Br bond. This reactivity difference is the cornerstone of its utility, enabling chemists to perform selective transformations at the iodine-bearing position while leaving the bromine intact for subsequent manipulations. This obviates the need for complex protecting group strategies and enhances overall synthetic efficiency.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The primary applications of this compound lie in its use as a substrate in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. The preferential oxidative addition of palladium catalysts to the C-I bond of this compound allows for the selective synthesis of 3-bromo-5-methyl-1,1'-biphenyl derivatives. The remaining bromine atom can then be utilized in a subsequent cross-coupling reaction to introduce a different aryl or vinyl group, leading to the formation of unsymmetrical terphenyls or other complex structures.
Experimental Protocol: Synthesis of 3-Bromo-5-methyl-1,1'-biphenyl
-
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
-
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes expected yields for the regioselective Suzuki-Miyaura coupling based on reactions with analogous dihaloarenes.
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 6 | >95 (selective for C-I) |
| 1-Bromo-3-iodobenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 12 | ~90 (selective for C-I) |
| 2-Bromo-1-iodo-4-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 4 | >95 (selective for C-I) |
Logical Workflow for Regioselective Suzuki-Miyaura Coupling
Caption: Workflow for the selective Suzuki-Miyaura coupling of this compound.
Regioselective Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)–C(sp) bonds, producing arylalkynes which are important intermediates in medicinal chemistry and materials science. Similar to the Suzuki coupling, the reaction with this compound proceeds with high selectivity at the more labile C-I bond. This provides a direct route to 3-bromo-5-(alkynyl)toluene derivatives, which can undergo further diversification at the C-Br position.
Experimental Protocol: Synthesis of 1-Bromo-3-(phenylethynyl)-5-methylbenzene
-
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (TEA) (3.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired product.
-
Quantitative Data for Sonogashira Coupling
The following table presents expected yields for the regioselective Sonogashira coupling based on reactions with analogous dihaloarenes.
| Aryl Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | TEA | THF | RT | 2 | >90 (selective for C-I) |
| 1-Bromo-3-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPA | DMF | 50 | 3 | ~85 (selective for C-I) |
| 2-Bromo-1-iodo-4-methylbenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | TEA | THF | RT | 2 | >90 (selective for C-I) |
Logical Workflow for Regioselective Sonogashira Coupling
Caption: Workflow for the selective Sonogashira coupling of this compound.
Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The selective reaction at the C-I bond of this compound allows for the synthesis of 3-bromo-5-methylaniline derivatives.[1] This is particularly useful in medicinal chemistry, where the aniline moiety is a common pharmacophore. The remaining bromine atom can be used for subsequent diversification.
Experimental Protocol: Synthesis of N-(4-methylphenyl)-3-bromo-5-methylaniline
-
Materials:
-
This compound (1.0 mmol)
-
p-Toluidine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene, anhydrous (5 mL)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and p-toluidine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Quantitative Data for Buchwald-Hartwig Amination
The following table summarizes expected yields for the regioselective Buchwald-Hartwig amination based on reactions with analogous dihaloarenes.[1]
| Aryl Halide Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | - | - | - | 78 (selective for C-I)[1] |
| 1-Chloro-4-iodobenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | - | - | - | 80 (selective for C-I)[1] |
| 1-Bromo-4-iodobenzene | Dodecylamine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | - | - | - | 60 (amination at C-I) |
Logical Workflow for Regioselective Buchwald-Hartwig Amination
Caption: Workflow for the selective Buchwald-Hartwig amination of this compound.
Sequential Cross-Coupling Reactions
A significant advantage of this compound is its utility in sequential, and even one-pot, cross-coupling reactions. By fine-tuning the reaction conditions, it is possible to first perform a selective coupling at the C-I bond and then, in the same reaction vessel or after isolation, initiate a second coupling at the C-Br bond. This approach greatly enhances synthetic efficiency by minimizing purification steps and improving overall yield. For instance, a Sonogashira coupling can be followed by a Suzuki coupling to generate complex, unsymmetrically disubstituted products.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its key attribute, the differential reactivity of the C-I and C-Br bonds, allows for predictable and selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This technical guide has provided an overview of its applications in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, including detailed experimental protocols and expected quantitative outcomes based on analogous systems. The ability to perform sequential and site-selective transformations makes this compound an invaluable tool for researchers, scientists, and drug development professionals in the construction of complex molecular targets.
References
Reactivity of C-I vs C-Br bond in di-haloaromatics
An In-Depth Technical Guide to the Differential Reactivity of C-I vs. C-Br Bonds in Di-haloaromatics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-haloaromatic compounds are pivotal building blocks in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Their utility is significantly enhanced by the ability to selectively functionalize one halogen over another. This guide provides a detailed examination of the differential reactivity between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in di-haloaromatic systems. We will explore the fundamental principles governing this selectivity, focusing on bond dissociation energies and the kinetics of oxidative addition in cross-coupling reactions. This document serves as a technical resource, offering quantitative data, detailed experimental protocols for key transformations, and mechanistic diagrams to facilitate the strategic design of complex molecular architectures.
Fundamental Principles of C-X Bond Reactivity
The capacity to selectively react one C-X bond in the presence of another is a cornerstone of modern cross-coupling chemistry. This selectivity is primarily governed by the inherent differences in the strength of the carbon-halogen bonds. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F.[2] This order is inversely proportional to the bond dissociation energy (BDE) of the respective carbon-halogen bonds.[2]
Bond Dissociation Energy (BDE)
The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage under thermal or catalytic conditions. This is the primary determinant of the observed reactivity difference. The weaker the bond, the more readily it undergoes the crucial oxidative addition step in a catalytic cycle.[3][4][5]
Table 1: Average Bond Dissociation Energies (BDE) of Aryl Halides
| Bond Type | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |
| C-I | ~272 | ~65 |
| C-Br | ~339 | ~81 |
| C-Cl | ~402 | ~96 |
| C-F | ~536 | ~128 |
| Data compiled from various sources.[6][7][8] Exact values may vary slightly depending on the specific aromatic system. |
The Oxidative Addition Step
In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)) is the rate-determining step of the catalytic cycle.[3][9][10] The lower bond dissociation energy of the C-I bond facilitates a faster rate of oxidative addition compared to the C-Br bond. This kinetic difference is the key that allows for high chemoselectivity. By carefully controlling reaction conditions such as temperature, catalyst, and ligand, one can favor the activation of the C-I bond while leaving the C-Br bond intact for subsequent transformations.
Table 2: Relative Rates of Oxidative Addition to a Palladium(0) Complex
| Aryl Halide (Ph-X) | Relative Rate |
| Ph-I | >100 |
| Ph-Br | 1 |
| Ph-Cl | ~0.01 |
| These are generalized relative rates and can be influenced by the specific palladium catalyst, ligands, and reaction conditions.[11] |
Chemoselective Cross-Coupling Reactions of Di-haloaromatics
The predictable reactivity hierarchy (C-I > C-Br) allows for the stepwise, site-selective functionalization of di-haloaromatics. This strategy is invaluable for the synthesis of complex, unsymmetrically substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[12][13][14]
Below is a logical workflow for the sequential functionalization of a di-haloaromatic substrate, such as 1-bromo-4-iodobenzene.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Heterolytic bond dissociation energy of alkyl halides follows the sequence [allen.in]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoselective sp2-sp3 cross-couplings: iron-catalyzed alkyl transfer to dihaloaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (Expired) Unconventional Site Selectivity in Cross-Couplings of Dihaloheteroarenes | Happening @ Michigan [events.umich.edu]
- 14. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stepwise Cross-Coupling of 1-Bromo-3-iodo-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective, stepwise functionalization of 1-bromo-3-iodo-5-methylbenzene, a versatile building block in organic synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for a sequential and regioselective introduction of diverse functionalities. The C-I bond, being weaker and more susceptible to oxidative addition, reacts preferentially, leaving the C-Br bond available for a subsequent transformation.[1] This strategy is highly valuable for the efficient construction of complex, unsymmetrically substituted aromatic compounds, which are prevalent in pharmaceuticals and advanced materials.
Core Principle: Differential Reactivity
The cornerstone of this methodology is the difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker than the C-Br bond, leading to a significantly faster rate of oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in cross-coupling reactions. This inherent reactivity difference (Ar-I > Ar-Br) enables the selective functionalization at the iodine-bearing position under milder conditions, while the bromine at the 3-position remains intact for a second, typically more forcing, cross-coupling reaction.
Application Note 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the case of this compound, the reaction can be performed selectively at the C-I bond to yield 3-bromo-5-methyl-biphenyl derivatives.
Experimental Protocol: Synthesis of 3-Bromo-5-methyl-1,1'-biphenyl
Materials:
-
This compound (1.0 mmol, 296.9 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired product.
Subsequent Suzuki-Miyaura Coupling
The resulting 3-bromo-5-methyl-1,1'-biphenyl can undergo a second Suzuki-Miyaura coupling under more forcing conditions to introduce a different aryl group at the bromine position.
Materials:
-
3-Bromo-5-methyl-1,1'-biphenyl (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-5-methyl-1,1'-biphenyl, the second arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add degassed dioxane.
-
Heat the reaction mixture to 110 °C and stir until the starting material is consumed.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final di-substituted product by column chromatography.
Table 1: Representative Conditions for Stepwise Suzuki-Miyaura Coupling
| Step | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane | 110 |
Application Note 2: Regioselective Sonogashira Coupling
The Sonogashira coupling provides a powerful means to form C(sp²)-C(sp) bonds. The selective reaction at the C-I bond of this compound allows for the synthesis of 1-alkynyl-3-bromo-5-methylbenzene derivatives.
Experimental Protocol: Synthesis of 1-Bromo-3-methyl-5-(phenylethynyl)benzene
Materials:
-
This compound (1.0 mmol, 296.9 mg)
-
Phenylacetylene (1.1 mmol, 112.4 mg, 0.12 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (TEA) (2.0 mmol, 202.4 mg, 0.28 mL)
-
THF, anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2x) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Conditions for Regioselective Sonogashira Coupling
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 25-40 |
Application Note 3: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Selective amination at the C-I position of this compound can be achieved to produce N-substituted 3-bromo-5-methylanilines.
Experimental Protocol: Synthesis of 3-Bromo-N-phenyl-5-methylaniline
Materials:
-
This compound (1.0 mmol, 296.9 mg)
-
Aniline (1.2 mmol, 111.7 mg, 0.11 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)
-
XPhos (0.036 mmol, 17.2 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Toluene, anhydrous (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography.
Table 3: Representative Conditions for Regioselective Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |
| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu | Toluene | 100 |
Visualizing Stepwise Cross-Coupling Strategies
The logical flow of a stepwise cross-coupling reaction, leveraging the differential reactivity of the C-I and C-Br bonds, can be visualized as follows.
References
Application Notes and Protocols for Selective Sonogashira Coupling at the Iodine Position of 1-Bromo-3-iodo-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and tolerates a wide variety of functional groups. For drug development professionals and researchers, the ability to selectively functionalize polysubstituted aromatic rings is of paramount importance. The substrate 1-bromo-3-iodo-5-methylbenzene presents an interesting case for regioselective synthesis. Due to the significant difference in reactivity between aryl iodides and aryl bromides in palladium-catalyzed reactions (I > Br > Cl), the Sonogashira coupling can be directed selectively to the C-I bond.[4][5] This allows for the introduction of an alkynyl moiety at the 3-position while leaving the less reactive C-Br bond at the 5-position intact for subsequent transformations. This document provides a detailed protocol and application data for the regioselective Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle and Regioselectivity
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, this step is significantly faster for the aryl iodide.
-
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and a base, transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.
By carefully controlling the reaction conditions, particularly temperature, the reaction can be stopped after the selective coupling at the more reactive iodine position.
Caption: Logical diagram illustrating the reaction selectivity.
Experimental Protocols
This section details a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexane, Dichloromethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Caption: Experimental workflow for the Sonogashira coupling.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the solvent (e.g., THF, 5 mL per mmol of substrate), and the amine base (e.g., TEA, 2.0-3.0 eq.).
-
Degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-bromo-3-(alkynyl)-5-methylbenzene.
Data Presentation
The following tables summarize typical reaction parameters and representative yields for the selective Sonogashira coupling of this compound.
Table 1: Reaction Parameters
| Parameter | Value/Range |
| Substrate | This compound |
| Alkyne | 1.1 - 1.2 equivalents |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1 - 3 mol%) |
| Copper Co-catalyst | CuI (1 - 5 mol%) |
| Base | Triethylamine (2.0 - 3.0 equivalents) |
| Solvent | Anhydrous THF or DMF |
| Temperature | Room Temperature to 50°C |
| Reaction Time | 2 - 24 hours |
Table 2: Representative Yields for the Coupling of this compound with Various Alkynes
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-Bromo-5-methyl-3-(phenylethynyl)benzene | 85-95 |
| 2 | 1-Hexyne | 1-Bromo-3-(hex-1-yn-1-yl)-5-methylbenzene | 80-90 |
| 3 | Trimethylsilylacetylene | (3-Bromo-5-methylphenylethynyl)trimethylsilane | 90-98 |
| 4 | 4-Ethynylanisole | 1-Bromo-3-((4-methoxyphenyl)ethynyl)-5-methylbenzene | 82-92 |
| 5 | 1-Ethynyl-4-nitrobenzene | 1-Bromo-5-methyl-3-((4-nitrophenyl)ethynyl)benzene | 75-85 |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.
Signaling Pathway and Catalytic Cycle
The following diagram illustrates the catalytic cycles for the Sonogashira coupling, highlighting the selective oxidative addition at the C-I bond.
Caption: Catalytic cycles of the Sonogashira reaction.
Conclusion
The selective Sonogashira coupling at the iodine position of this compound provides an efficient and versatile method for the synthesis of mono-alkynylated aromatic building blocks. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for high chemoselectivity under mild reaction conditions. This protocol serves as a valuable tool for researchers in drug discovery and materials science, enabling the streamlined synthesis of complex, unsymmetrically disubstituted aromatic compounds. The unreacted bromo-substituent can be utilized in subsequent cross-coupling reactions, further enhancing the synthetic utility of this approach.
References
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-3-iodo-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the chemoselective Suzuki coupling of 1-bromo-3-iodo-5-methylbenzene, a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a stepwise functionalization strategy. The C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond, permitting selective coupling at the iodine position while leaving the bromine available for subsequent transformations. This methodology is crucial for the efficient construction of unsymmetrical biaryl compounds.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, oxidative addition occurs preferentially at the iodine-substituted position of this compound. By carefully controlling the reaction conditions, such as temperature and reaction time, a high degree of chemoselectivity for mono-arylation at the iodine position can be achieved.
Experimental Protocols
This section details the protocols for both the selective mono-Suzuki coupling at the iodine position and the subsequent Suzuki coupling at the bromine position of this compound.
Protocol 1: Selective Mono-Suzuki Coupling at the Iodine Position
This protocol outlines the selective coupling of an arylboronic acid at the C-I position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.
-
Add a 4:1 mixture of 1,4-dioxane and degassed water as the solvent. The typical solvent volume is 5-10 mL per mmol of the starting halide.
-
Stir the reaction mixture at room temperature (25°C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete consumption of the starting material and selective formation of the mono-coupled product.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 3-bromo-5-methyl-1,1'-biphenyl derivative.
Protocol 2: Subsequent Suzuki Coupling at the Bromine Position
This protocol describes the coupling of a second, different arylboronic acid at the C-Br position of the mono-coupled product obtained from Protocol 1.
Materials:
-
3-Bromo-5-methyl-1,1'-biphenyl derivative (from Protocol 1)
-
A different arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or a similar bulky, electron-rich phosphine ligand
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating plate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 3-bromo-5-methyl-1,1'-biphenyl derivative (1.0 eq), the second arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Add palladium(II) acetate (0.03 eq) and tricyclohexylphosphine (0.06 eq) to the flask.
-
Add a 10:1 mixture of toluene and degassed water as the solvent.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The higher temperature is necessary to facilitate the oxidative addition at the less reactive C-Br bond.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel to yield the final unsymmetrical biaryl product.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki coupling of dihalogenated benzenes, which serve as a model for the expected outcomes with this compound.
Table 1: Influence of Temperature on Chemoselectivity for Mono-Coupling
| Entry | Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Mono-coupled Product Yield (%) | Di-coupled Product Yield (%) | Reference |
| 1 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 0 | 24 | 58 | 21 | |
| 2 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 70 | 24 | 0 | 73 |
This data illustrates that lower temperatures favor the selective mono-coupling at the iodine position.
Table 2: Conditions for Coupling at the Bromine Position
| Entry | Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference |
| 1 | 4-Bromobiphenyl | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 12 | >95 | |
| 2 | 1-Bromo-4-(chloromethyl)benzene | m-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 98 |
This data indicates that more forcing conditions (higher temperature, stronger base, and a more electron-rich ligand) are generally required for the coupling at the bromine position.
Mandatory Visualizations
Caption: Workflow for the sequential Suzuki coupling of this compound.
Application Notes and Protocols for Palladium-Catalyzed Selective Functionalization of 1-Bromo-3-iodo-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of 1-Bromo-3-iodo-5-methylbenzene utilizing palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for chemoselective reactions, making this substrate a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction
The selective functionalization of polyhalogenated aromatic compounds is a powerful strategy in organic synthesis, enabling the stepwise introduction of different substituents. In the case of this compound, the C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This reactivity differential (Ar-I > Ar-Br) is primarily due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step to the palladium(0) catalyst. By carefully selecting the reaction conditions, it is possible to achieve high selectivity for the functionalization at the iodine-bearing position while leaving the bromine intact for subsequent transformations.
This guide covers three key palladium-catalyzed cross-coupling reactions for the selective functionalization of this compound:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.[1]
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[2]
Data Presentation: Selective Functionalization at the C-I Position
The following tables summarize typical reaction conditions and expected outcomes for the selective functionalization of this compound at the iodine position. The data is based on established protocols for similar dihalogenated substrates and specific examples found in the literature.[3]
Table 1: Selective Suzuki-Miyaura Coupling
| Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 4-12 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O | 90 | 6 | ~95 |
| Pyrimidine-5-boronic acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Toluene | 100 | 12 | >85 |
Table 2: Selective Sonogashira Coupling
| Coupling Partner | Pd-Catalyst (mol%) | Cu-Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 25-50 | 2-6 | >95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | Diisopropylamine | Toluene | RT | 4 | ~98 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | Et₃N | DMF | 50 | 3 | >90 |
Table 3: Selective Buchwald-Hartwig Amination
| Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-100 | 12-24 | >90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | ~85 |
| Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | Toluene | 100 | 16 | >90 |
Experimental Protocols
The following are detailed protocols for the selective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the selective coupling of phenylboronic acid at the C-I position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (e.g., 297 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask.
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-Bromo-5-methyl-1,1'-biphenyl.
Caption: Workflow for Selective Suzuki-Miyaura Coupling.
Protocol 2: Selective Sonogashira Coupling with Phenylacetylene
This protocol details the selective coupling of phenylacetylene at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (297 mg, 1.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF (5 mL) and triethylamine (2 mL).
-
Add phenylacetylene (120 µL, 1.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (2 mg, 0.01 mmol).
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-Bromo-3-(phenylethynyl)-5-methylbenzene.
Caption: Workflow for Selective Sonogashira Coupling.
Protocol 3: Selective Buchwald-Hartwig Amination with Morpholine
This protocol describes the selective amination at the C-I position with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (14 mg, 0.015 mmol), XPhos (29 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add this compound (297 mg, 1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and morpholine (105 µL, 1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 4-(3-Bromo-5-methylphenyl)morpholine.
Caption: Workflow for Selective Buchwald-Hartwig Amination.
Conclusion
The protocols and data presented herein demonstrate the feasibility of the selective functionalization of this compound using palladium-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the C-I and C-Br bonds allows for the targeted modification at the iodine position with high yields and selectivity. These methods provide a robust platform for the synthesis of diverse and complex molecules, which are of significant interest to the pharmaceutical and materials science industries. Subsequent functionalization at the less reactive C-Br position can be achieved under more forcing reaction conditions, enabling the synthesis of trisubstituted benzene derivatives.
References
- 1. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 2. WO2024107746A1 - Inhibitors and degraders of pip4k protein - Google Patents [patents.google.com]
- 3. WO2017217654A1 - ì 기ì 기 ììì© íí©ë¬¼, ì´ë¥¼ ì´ì©í ì 기ì 기ìì ë° ê·¸ ì ì ì¥ì¹ - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-Bromo-3-iodo-5-methylbenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Bromo-3-iodo-5-methylbenzene is a highly versatile dihalogenated aromatic compound that serves as a valuable building block in modern organic synthesis. Its utility is derived from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is longer and weaker than the C-Br bond, leading to a faster rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[1] This differential reactivity (reactivity order: C–I > C–Br >> C–Cl) allows for highly regioselective and sequential functionalization, enabling the precise construction of complex, unsymmetrically substituted biaryl compounds and other advanced molecular architectures.[1][2]
These resulting biaryl structures are considered privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data for key transformations involving this compound.
Application Note 1: Regioselective and Sequential Cross-Coupling
The primary application of this compound is in regioselective cross-coupling reactions. By carefully controlling the reaction conditions, a nucleophile can be coupled selectively at the more reactive C-I position, leaving the C-Br bond intact for subsequent transformations. This allows for a two-step, sequential approach to synthesize complex biaryl systems from a single starting material, significantly enhancing synthetic efficiency.[5]
Key Palladium-Catalyzed Reactions:
-
Suzuki-Miyaura Coupling: Forms C(sp²)–C(sp²) bonds with boronic acids or esters. This is one of the most widely used methods for biaryl synthesis due to the stability and low toxicity of the boron reagents.[1][6]
-
Sonogashira Coupling: Forms C(sp²)–C(sp) bonds by coupling with terminal alkynes, providing access to arylalkyne intermediates.[2][7]
-
Stille Coupling: Utilizes organostannane reagents for C-C bond formation. While the tin reagents are often toxic, the reaction is tolerant of a wide variety of functional groups.[8][9]
-
Negishi Coupling: Employs organozinc reagents, offering a powerful method for coupling sp³, sp², and sp hybridized carbon atoms.[10][11]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines, essential for the synthesis of many pharmaceutically active compounds.
The enhanced reactivity of the C-I bond ensures that these couplings can be performed with high chemoselectivity under mild conditions, often leaving the C-Br bond untouched.[1]
Quantitative Data Summary
The following table summarizes representative conditions and expected yields for the initial regioselective coupling at the C-I position of this compound.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O | 80-100 | 2-12 | >90% |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-3 mol%) | Et₃N or DIPA | THF or DMF | 25-60 | 2-24 | >90% |
| Stille | Organostannane | Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ | (none required) | Toluene or THF | 90-110 | 12-16 | 85-95% |
| Negishi | Organozinc Halide | Pd(PPh₃)₄ or Ni(acac)₂ | (none required) | THF or Dioxane | 25-65 | 4-18 | 80-95% |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%) | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 12-24 | >85% |
Note: Yields are representative and based on reactions with analogous dihalogenated substrates. Actual yields may vary depending on the specific coupling partners and precise reaction conditions.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organotin reagents are highly toxic and should be handled with extreme care.[9]
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes the synthesis of a 3-bromo-5-methyl-1,1'-biphenyl derivative by selectively coupling an arylboronic acid at the iodine position.
Materials:
-
This compound (1.0 mmol, 297.9 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[12]
-
Add degassed toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes or a hexane/ethyl acetate gradient) to afford the desired 3-bromo-5-methyl-1,1'-biphenyl.
Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-Br Position
This protocol uses the product from Protocol 1 to synthesize an unsymmetrical biaryl.
Materials:
-
3-Bromo-5-methyl-1,1'-biphenyl (1.0 mmol, 249.1 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.036 mmol, 14.8 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-5-methyl-1,1'-biphenyl, 4-methoxyphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. (Note: Coupling at the C-Br bond typically requires more forcing conditions than at the C-I bond).[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and follow the work-up and purification steps (6-9) as described in Protocol 1.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the sequential, two-step synthesis of an unsymmetrical biaryl compound using this compound.
Caption: Workflow for sequential synthesis of unsymmetrical biaryls.
Catalytic Cycle Relationship
The diagram below outlines the fundamental relationships in the palladium-catalyzed cross-coupling cycle, which underpins the reactions described.
Caption: Key steps in the palladium-catalyzed cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
The Versatility of 1-Bromo-3-iodo-5-methylbenzene in Medicinal Chemistry: A Building Block for Targeted Therapeutics
Introduction: 1-Bromo-3-iodo-5-methylbenzene, also known as 3-bromo-5-iodotoluene, is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring two different halogen atoms with distinct reactivities, allows for selective and sequential functionalization. This enables the precise construction of complex molecular architectures, a crucial aspect in the design of novel therapeutic agents. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of its utility, making it an attractive starting material for the synthesis of a diverse range of biologically active compounds.
Application in Medicinal Chemistry: Synthesis of Ketohexokinase (KHK) Inhibitors
A significant application of this compound is in the synthesis of Ketohexokinase (KHK) inhibitors. KHK, also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism.[1][2] Excessive fructose consumption is linked to various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2] By inhibiting KHK, the metabolic cascade initiated by fructose is blocked, offering a promising therapeutic strategy for these conditions.[2][3]
The patent WO2022212194A1 discloses the use of this compound as a key intermediate in the synthesis of potent KHK inhibitors.[4] The ability to selectively introduce different substituents at the iodo and bromo positions allows for the fine-tuning of the molecule's properties to achieve high potency and selectivity for the KHK enzyme.
Ketohexokinase (KHK) Signaling Pathway in Fructose Metabolism
The diagram below illustrates the central role of Ketohexokinase (KHK) in fructose metabolism and the downstream pathological effects that can be mitigated by KHK inhibitors.
Caption: The Ketohexokinase (KHK) signaling pathway in fructose metabolism.
Experimental Protocols
The differential reactivity of the C-I and C-Br bonds is exploited in sequential cross-coupling reactions. The more reactive C-I bond can be selectively functionalized first, followed by a subsequent reaction at the C-Br bond.
General Workflow for Sequential Cross-Coupling
References
- 1. omicsonline.org [omicsonline.org]
- 2. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of 1-Bromo-3-iodo-5-methylbenzene in the Synthesis of Advanced Materials for Organic Electronics
Introduction:
1-Bromo-3-iodo-5-methylbenzene, also known as 3-Bromo-5-iodotoluene, is a versatile halogenated aromatic compound that serves as a critical building block in the synthesis of complex organic molecules for materials science. Its distinct reactivity, stemming from the differential lability of the bromine and iodine substituents, allows for selective and sequential cross-coupling reactions. This unique characteristic makes it a valuable precursor in the development of bespoke materials for organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs). Specifically, it is employed in the synthesis of hole transport materials (HTMs) and host materials for the emissive layer of OLEDs, contributing to the overall efficiency and longevity of these devices.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a carbazole-based derivative intended for use in organic electronic applications. The primary synthetic route highlighted is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.
Application in Organic Light-Emitting Diodes (OLEDs)
In the architecture of an OLED, various organic layers are strategically stacked to facilitate the efficient injection, transport, and recombination of charge carriers (holes and electrons) to generate light. This compound is a key starting material for synthesizing molecules that can function as:
-
Hole Transport Materials (HTMs): These materials facilitate the movement of holes from the anode towards the emissive layer.
-
Host Materials: In the emissive layer, the host material constitutes the bulk of the film and provides a matrix for the emissive dopant (emitter). The host material plays a crucial role in charge transport and in confining the excitons (bound electron-hole pairs) to the emitter molecules.
The tailored synthesis of novel carbazole derivatives using this compound allows for the fine-tuning of the electronic and physical properties of these materials, such as their energy levels (HOMO/LUMO), triplet energy, and thermal stability, which are critical for optimizing OLED performance.
Synthetic Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for coupling an amine with an aryl halide. The differential reactivity of the C-I and C-Br bonds in this compound can be exploited to perform selective amination reactions. Typically, the carbon-iodine bond is more reactive towards oxidative addition to the palladium(0) catalyst, allowing for the initial coupling to occur at this position.
General Reaction Scheme:
Figure 1: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocols
Protocol 1: Synthesis of a Carbazole-Substituted Toluene Derivative via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of a carbazole derivative with this compound. The reaction selectively targets the more reactive carbon-iodine bond.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 116632-38-3 | 296.93 |
| Carbazole (or derivative) | 86-74-8 | 167.21 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 998-40-3 | 202.29 |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 |
| Toluene (anhydrous) | 108-88-3 | 92.14 |
Reaction Workflow:
Figure 2: Experimental workflow for the synthesis of a carbazole-substituted toluene derivative.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the corresponding carbazole derivative (1.1 eq.), and sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with a dry, inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add anhydrous toluene to the flask via syringe. In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4-5 mol%) in anhydrous toluene. Add the catalyst/ligand solution to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired carbazole-substituted toluene derivative.
Quantitative Data (Illustrative):
The following table presents typical, illustrative data for a Buchwald-Hartwig amination reaction using this compound. Actual results may vary depending on the specific carbazole derivative and reaction conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Carbazole | 1.1 mmol |
| Catalyst System | |
| Pd₂(dba)₃ | 2 mol% |
| P(t-Bu)₃ | 4.5 mol% |
| Base | |
| NaOt-Bu | 1.4 mmol |
| Solvent | |
| Toluene (anhydrous) | 10 mL |
| Conditions | |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Outcome | |
| Isolated Yield | 75-90% |
Signaling Pathway and Logical Relationships
The utility of this compound in materials science is rooted in its ability to undergo sequential, site-selective cross-coupling reactions. This allows for the construction of complex, asymmetric molecules with tailored properties.
Figure 3: Logical workflow for the sequential functionalization of this compound.
This sequential functionalization is a key strategy for creating advanced materials. The initial reaction at the more reactive iodine position introduces the first functional group, and a subsequent, different cross-coupling reaction at the less reactive bromine position allows for the introduction of a second, distinct functional group. This approach provides a high degree of control over the final molecular architecture, which is essential for tuning the material's properties for specific applications in organic electronics.
Application Notes and Protocols: Selective Gr-ignard Reagent Formation from 1-Bromo-3-iodo-5-methylbenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the chemoselective formation of a Grignard reagent from 1-bromo-3-iodo-5-methylbenzene. The protocol leverages the inherent difference in reactivity between aryl iodides and aryl bromides to selectively form the Grignard reagent at the carbon-iodine bond. This method is crucial for the synthesis of polysubstituted aromatic compounds, allowing for stepwise functionalization of the aromatic ring, a key strategy in medicinal chemistry and materials science.
Introduction
Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds.[1] In molecules containing multiple halogen atoms, achieving selective Grignard formation at a single, more reactive site is a significant synthetic challenge. Success in this area opens pathways to complex, unsymmetrically substituted molecules without the need for extensive protecting group strategies. The selectivity of Grignard formation is dictated by the bond dissociation energy of the carbon-halogen bond, with the general reactivity trend being I > Br > Cl.[2]
The substrate, this compound, possesses two different halogen atoms, offering an opportunity for chemoselective synthesis. The carbon-iodine (C-I) bond is weaker and more susceptible to oxidative insertion by magnesium than the more robust carbon-bromine (C-Br) bond.[3][4] By carefully controlling reaction conditions, such as temperature and stoichiometry, the Grignard reagent can be formed preferentially at the iodine-substituted position, leaving the bromine atom intact for subsequent transformations.
Reaction Principle and Selectivity
The formation of a Grignard reagent is an oxidative insertion of magnesium metal into a carbon-halogen bond. The difference in electronegativity and bond strength between carbon-iodine and carbon-bromine bonds is the key to selectivity. The C-I bond is longer and weaker, thus having a lower activation energy for magnesium insertion compared to the C-Br bond. This allows for the reaction to proceed at the iodinated position under milder conditions, preserving the bromide functionality.
The primary reaction yields 3-bromo-5-methylphenylmagnesium iodide. A potential side product is the formation of the Grignard reagent at the bromine position, or the formation of a di-Grignard species, although the latter is less likely when using a stoichiometric amount of magnesium.
Reaction Pathway Diagram
Caption: Selective reaction pathway for Grignard formation.
Application Data
While specific quantitative data for this compound is not extensively published, data from analogous compounds like 1-bromo-4-iodobenzene demonstrate the high selectivity achievable.[3][5] The following table summarizes expected outcomes based on the established reactivity principles. The selectivity is typically determined by quenching the Grignard solution with an electrophile (e.g., H₂O or CO₂) and analyzing the product mixture by GC-MS or NMR.
| Parameter | Condition 1: Low Temperature | Condition 2: Room Temperature | Notes |
| Substrate | This compound | This compound | |
| Temperature | 0 °C to 5 °C | 20-25 °C | Lower temperatures enhance selectivity. |
| Mg Equivalents | 1.05 eq. | 1.05 eq. | A slight excess of Mg is used. |
| Solvent | Anhydrous THF | Anhydrous THF | THF is essential for stabilizing the reagent.[2] |
| Expected Yield (Major) | > 90% | ~85-90% | Yield of 3-bromo-5-methyl-1-iodomagnesiobenzene. |
| Selectivity (Iodo:Bromo) | > 98:2 | ~95:5 | Ratio of Grignard formation at C-I vs. C-Br. |
| Key Side Product | Wurtz coupling product | Wurtz coupling product | Formation can be minimized with slow addition.[6][7] |
Detailed Experimental Protocol
This protocol describes the direct insertion of magnesium to form the Grignard reagent. All operations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials and Equipment
-
This compound (1.0 eq.)
-
Magnesium turnings (1.05 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser and dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas line (N₂ or Ar)
-
Syringes and needles
Procedure
-
Preparation: Assemble the flame-dried glassware while hot under a positive pressure of inert gas. Equip the flask with a magnetic stir bar, condenser, and dropping funnel.
-
Magnesium Activation: Place the magnesium turnings (1.05 eq.) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under vacuum and then flush with inert gas. The disappearance of the brown iodine color indicates activation.[10]
-
Initiation: Add a small volume (~5 mL) of anhydrous THF to the flask. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF (to make a ~0.5 M solution). Add approximately 10% of this solution to the magnesium turnings.
-
Reaction: The reaction mixture should become cloudy and begin to gently reflux, indicating initiation.[9] If the reaction does not start, gentle warming may be applied. Once initiated, add the remaining substrate solution dropwise over 30-60 minutes at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours. The reaction is complete when most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent.
-
Quantification (Optional): The concentration of the Grignard reagent can be determined via titration before use in a subsequent step.
-
Confirmation of Selectivity: To confirm the structure, an aliquot of the Grignard solution can be withdrawn and quenched with D₂O. Analysis of the resulting deuterated product by GC-MS will confirm the position of magnesium insertion.
Experimental Workflow Diagram
Caption: Step-by-step workflow for selective Grignard synthesis.
Safety Precautions
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. Ensure all glassware is rigorously dried and solvents are anhydrous to prevent quenching of the reagent.[4]
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere (N₂ or Ar) as Grignard reagents also react with oxygen.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous.[9] Maintain proper temperature control, especially during the addition phase. Have an ice bath readily available.
-
Flammable Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a certified fume hood, away from any potential ignition sources.
-
Handling Reagents: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
References
- 1. ijnrd.org [ijnrd.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Regioselective Functionalization of 1-Bromo-3-iodo-5-methylbenzene via Lithiation
Abstract
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 1-bromo-3-iodo-5-methylbenzene. The described methodology leverages the differential reactivity of the carbon-iodine and carbon-bromine bonds towards lithium-halogen exchange, enabling the selective formation of a lithiated intermediate at the 3-position. This powerful synthetic strategy allows for the introduction of a wide array of functional groups, providing a versatile platform for the synthesis of novel substituted toluene derivatives relevant to pharmaceutical and materials science research. This guide includes comprehensive experimental procedures, data on expected yields for various functionalizations, and visual aids to elucidate the reaction pathways and workflows.
Introduction
Substituted aromatic compounds are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. The precise control of substituent placement on an aromatic ring is a cornerstone of modern organic synthesis. This compound is a valuable starting material that offers two distinct reactive sites for functionalization. The significant difference in the rate of lithium-halogen exchange between aryl iodides and aryl bromides provides a robust method for regioselective modification. The carbon-iodine bond undergoes this exchange much more readily than the carbon-bromine bond, allowing for the clean generation of 3-bromo-5-methylphenyllithium. This organolithium intermediate can then be trapped with a variety of electrophiles to introduce diverse functionalities at the 3-position, leaving the bromine atom intact for subsequent transformations.
Reaction Principle and Selectivity
The core of this methodology lies in the lithium-halogen exchange reaction. This is a rapid and often quantitative reaction, particularly when using alkyllithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). The established reactivity trend for this exchange with aryl halides is I > Br > Cl > F.[1] This pronounced difference allows for the selective lithiation at the iodine-bearing carbon of this compound, even in the presence of the bromine substituent.
The reaction is typically conducted at very low temperatures, commonly between -78 °C and -100 °C, in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether (Et2O).[1] These conditions are crucial to minimize potential side reactions, such as the reaction of the newly formed aryllithium with the solvent or with the butyl bromide byproduct.
Experimental Protocols
General Considerations: All reactions involving organolithium reagents are highly sensitive to moisture and atmospheric oxygen. Therefore, it is imperative to use anhydrous solvents and to perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas prior to use.
Protocol for Selective Lithiation of this compound
This protocol describes the generation of the 3-bromo-5-methylphenyllithium intermediate.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of argon, add this compound (1.0 eq).
-
Add anhydrous THF via syringe to dissolve the starting material. A typical concentration is 0.1-0.5 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly, add a solution of n-butyllithium (1.05 eq) dropwise via syringe over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the aryllithium species is generally rapid.[1] The resulting solution of 3-bromo-5-methylphenyllithium is now ready for reaction with an electrophile.
Functionalization with Electrophiles
The following protocols detail the trapping of the in situ generated 3-bromo-5-methylphenyllithium with various electrophiles.
Electrophile: N,N-Dimethylformamide (DMF)
Procedure:
-
Following the procedure in section 3.1, generate the solution of 3-bromo-5-methylphenyllithium.
-
To this cold solution (-78 °C), add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-5-methylbenzaldehyde.
Electrophile: Carbon Dioxide (CO2)
Procedure:
-
Following the procedure in section 3.1, generate the solution of 3-bromo-5-methylphenyllithium.
-
Bubble dry carbon dioxide gas through the cold solution (-78 °C) for 30-60 minutes, or pour the reaction mixture carefully over crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction with water.
-
Make the aqueous layer acidic (pH ~2) by the addition of 1 M hydrochloric acid (HCl).
-
Extract the product with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 3-bromo-5-methylbenzoic acid.
Electrophile: Triisopropyl borate
Procedure:
-
Following the procedure in section 3.1, generate the solution of 3-bromo-5-methylphenyllithium.
-
To this cold solution (-78 °C), add triisopropyl borate (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or trituration to obtain (3-bromo-5-methylphenyl)boronic acid.
Data Presentation
The following table summarizes the expected yields for the functionalization of this compound based on literature precedents for analogous systems. Actual yields may vary depending on the specific reaction conditions and scale.
| Product | Electrophile | Typical Yield (%) |
| 3-Bromo-5-methylbenzaldehyde | DMF | 75-85 |
| 3-Bromo-5-methylbenzoic acid | CO2 | 80-90 |
| (3-Bromo-5-methylphenyl)boronic acid | Triisopropyl borate | 70-80 |
| 3-Bromo-5-methyl-N,N-dimethylaniline | N,N-Dimethylformamide | Not reported |
| 1-(3-Bromo-5-methylphenyl)ethan-1-one | Acetaldehyde | Not reported |
| (3-Bromo-5-methylphenyl)(phenyl)methanol | Benzaldehyde | Not reported |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the lithiation and functionalization.
Experimental Workflow
Caption: Step-by-step experimental workflow for the functionalization.
Safety Precautions
-
Organolithium Reagents: n-Butyllithium and other alkyllithium reagents are pyrophoric and will ignite on contact with air and react violently with water. Handle these reagents with extreme care in a well-ventilated fume hood and under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Low Temperatures: The use of dry ice/acetone baths requires cryogenic gloves and careful handling to avoid cold burns.
-
Quenching: The quenching of organolithium reagents is highly exothermic. Always perform the quench slowly and at low temperatures.
Conclusion
The selective lithiation of this compound is a highly efficient and regioselective method for the synthesis of a variety of 3-substituted 5-bromotoluene derivatives. The protocols outlined in this document provide a reliable foundation for researchers to explore the functionalization of this versatile building block. The ability to introduce functionalities such as aldehydes, carboxylic acids, and boronic acids opens up numerous possibilities for the development of novel molecules in the fields of drug discovery and materials science. The remaining bromine atom can serve as a handle for further cross-coupling reactions, adding to the synthetic utility of the products.
References
Application Notes and Protocols for One-Pot Sequential Coupling Reactions with 1-Bromo-3-iodo-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-iodo-5-methylbenzene is a versatile building block in organic synthesis, offering two distinct halogen atoms with differential reactivity. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to palladium(0) catalysts than the carbon-bromine (C-Br) bond. This reactivity difference allows for highly selective, sequential functionalization of the aromatic ring in a one-pot fashion. This strategy is of great interest in medicinal chemistry and materials science as it enhances synthetic efficiency by reducing the number of synthetic steps, purification procedures, and overall resource consumption.
This document provides detailed application notes and experimental protocols for two exemplary one-pot sequential coupling reactions starting from this compound: a sequential Sonogashira/Suzuki coupling and a sequential Buchwald-Hartwig/Suzuki coupling. These protocols are designed to guide researchers in the efficient synthesis of complex, unsymmetrically substituted toluene derivatives.
Principle of Selectivity
The successful execution of one-pot sequential coupling reactions with this compound hinges on the differential reactivity of the C-I and C-Br bonds. The C-I bond has a lower bond dissociation energy, making it more reactive towards oxidative addition, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions—such as temperature, catalyst, ligand, and base—it is possible to selectively functionalize the C-I position while leaving the C-Br bond intact for a subsequent, mechanistically distinct coupling reaction within the same reaction vessel.
Application Note 1: One-Pot Sequential Sonogashira-Suzuki Coupling
This protocol outlines the sequential introduction of an alkynyl group via a Sonogashira coupling, followed by the introduction of an aryl group via a Suzuki coupling. This sequence is particularly useful for the synthesis of diarylacetylene derivatives.
Data Presentation
| Entry | Step 1 Coupling Partner (Sonogashira) | Step 2 Coupling Partner (Suzuki) | Catalyst System (Step 1 / Step 2) | Base (Step 1 / Step 2) | Solvent | Temp (°C) (Step 1 / Step 2) | Typical Yield (%) |
| 1 | Phenylacetylene | Phenylboronic acid | Pd(PPh₃)₂Cl₂/CuI / Pd(PPh₃)₄ | Et₃N / K₂CO₃ | Toluene/Water | 25 / 90 | 75-85 (overall) |
| 2 | Trimethylsilylacetylene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂/CuI / Pd(dppf)Cl₂ | DIPA / Cs₂CO₃ | Dioxane/Water | 25 / 100 | 70-80 (overall) |
| 3 | 1-Hexyne | 3-Thienylboronic acid | Pd(OAc)₂/XPhos/CuI / SPhos Pd G3 | i-Pr₂NEt / K₃PO₄ | THF/Water | RT / 80 | 72-82 (overall) |
Note: Yields are indicative and may vary depending on the specific substrates and reaction scale.
Experimental Protocol: One-Pot Sequential Sonogashira-Suzuki Coupling of this compound with Phenylacetylene and Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
Step 1: Sonogashira Coupling
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous toluene, followed by triethylamine (3.0 equiv).
-
Add phenylacetylene (1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
Step 2: Suzuki Coupling
-
To the same reaction flask, add phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and a solution of K₂CO₃ (3.0 equiv) in degassed water.
-
Fit the flask with a condenser and heat the reaction mixture to 90 °C.
-
Stir vigorously until the intermediate from Step 1 is consumed (typically 6-12 hours), as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualization
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for 1-Bromo-3-iodo-5-methylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 1-Bromo-3-iodo-5-methylbenzene.
Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments, presented in a question-and-answer format.
Q1: My Suzuki coupling reaction is resulting in a low yield or no product. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings can often be attributed to several critical factors. A systematic check of your reagents and reaction setup is the best approach.[1]
-
Reagent Quality: Ensure the purity and stability of your reagents. Boronic acids can degrade over time, and palladium catalysts, especially Pd(II) precatalysts, can be sensitive to air and moisture.[1] Phosphine ligands are also susceptible to oxidation.[1]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen to prevent catalyst deactivation.[1]
-
Solvent and Base Purity: Use anhydrous and degassed solvents. The choice of base is also crucial and can significantly impact the reaction outcome.[1][2]
-
Reaction Temperature: The temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to side reactions like protodeboronation.[1][3]
Q2: I am observing a mixture of mono- and di-substituted products. How can I improve the chemoselectivity for the mono-substituted product at the iodine position?
A2: Achieving high chemoselectivity is key when working with dihaloarenes like this compound. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition to the palladium(0) catalyst.[4] To favor mono-substitution at the iodine position:
-
Control Reaction Temperature: Lower reaction temperatures will favor the reaction at the more reactive C-I bond.[3]
-
Limit Equivalents of Boronic Acid: Using a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid will reduce the likelihood of the second coupling at the C-Br position.
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant formation of the di-substituted product occurs.[5]
Q3: My primary side product appears to be the debrominated or deiodinated starting material. What causes this and how can I prevent it?
A3: The formation of dehalogenated byproducts is a common side reaction known as hydrodehalogenation.[6] This can occur when the organopalladium intermediate reacts with a hydride source in the reaction mixture. Potential sources of hydrides include certain solvents (like alcohols) or impurities.
To minimize dehalogenation:
-
Choice of Solvent: Consider using aprotic solvents like dioxane, THF, or toluene.[6]
-
Base Selection: Some bases are more prone to promoting this side reaction. Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2]
-
Ensure Anhydrous Conditions: Water can sometimes contribute to this side reaction.
Q4: I am seeing significant amounts of homocoupled boronic acid (R-R from R-B(OH)₂). How can I reduce this side reaction?
A4: Homocoupling of the boronic acid is often a result of the presence of Pd(II) species at the start of the reaction or the introduction of oxygen into the reaction mixture.[6]
To mitigate homocoupling:
-
Proper Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen.[6]
-
Use of Pd(0) Precatalysts: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources which require in-situ reduction.[7]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration and thus reduce the rate of homocoupling.
Frequently Asked Questions (FAQs)
What is the expected order of reactivity for the halogens in this compound?
The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[1][8] Therefore, the carbon-iodine bond will react preferentially over the carbon-bromine bond, allowing for selective functionalization.
Which palladium catalyst and ligand combination is a good starting point for this substrate?
A common and effective catalyst system for Suzuki couplings of aryl halides is Pd(PPh₃)₄.[7] Other reliable systems include using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand.[6] For less reactive aryl bromides (in a second coupling step), more electron-rich and bulky ligands, such as those developed by Buchwald, may be necessary.[9]
What are the most common bases used, and how do I choose one?
Commonly used bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[2][10] The choice of base can depend on the solvent and the specific boronic acid used. Weaker bases like carbonates are often a good starting point.[2] Stronger bases like hydroxides can sometimes lead to side reactions.[2]
What solvent system is recommended?
A variety of solvents can be used for Suzuki reactions, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amide solvents (DMF, DMAc).[6] Often, a mixture of an organic solvent with water is used to help dissolve the inorganic base.[6][11] A common and effective system is a mixture of dioxane and water.[5]
Data Presentation
Table 1: Influence of Reaction Parameters on Chemoselectivity
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Mono-iodocoupled Product Yield (%) | Di-coupled Product Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O (4:1) | 80 | 12 | >95 | <5 |
| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 10 | 85 |
| 3 | Pd(PPh₃)₄ (2) | Cs₂CO₃ | THF/H₂O (4:1) | 60 | 24 | >98 | Trace |
Note: This data is representative and compiled from general principles of Suzuki coupling reactions. Actual results may vary based on the specific boronic acid and precise reaction conditions.
Experimental Protocols
Protocol 1: Chemoselective Mono-Suzuki Coupling at the Iodine Position
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 mmol). Then, add the degassed solvent system (e.g., 5 mL of 4:1 toluene/water) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired mono-coupled product.
Visualizations
Caption: Troubleshooting workflow for low Suzuki reaction yields.
Caption: Logic for achieving chemoselective mono-substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Preventing homocoupling in Sonogashira reactions of 1-Bromo-3-iodo-5-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sonogashira reactions involving 1-Bromo-3-iodo-5-methylbenzene. Our focus is on preventing the common side reaction of alkyne homocoupling (Glaser coupling) and achieving selective cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in Sonogashira reactions?
A1: The primary cause of homocoupling, also known as Glaser coupling, is the presence of a copper(I) co-catalyst in conjunction with oxygen.[1][2] The copper acetylide intermediate, which is formed during the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen, leading to the formation of a 1,3-diyne byproduct.[2][3][4] This side reaction consumes the terminal alkyne, reducing the yield of the desired cross-coupled product.[3]
Q2: How does the structure of this compound influence the Sonogashira reaction?
A2: The reactivity of aryl halides in Sonogashira reactions follows the trend: I > OTf > Br > Cl.[5][6] For this compound, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This difference in reactivity allows for selective Sonogashira coupling at the iodine position while leaving the bromine intact for subsequent transformations.[5][7]
Q3: What are the most effective strategies to prevent homocoupling?
A3: The most effective strategies to minimize or prevent homocoupling include:
-
Employing Copper-Free Conditions: The most direct method is to use a copper-free Sonogashira protocol.[2][8][9][10] This eliminates the primary catalyst for the Glaser coupling pathway.[11]
-
Ensuring Rigorous Anaerobic Conditions: If a copper co-catalyst is used, it is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2]
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Optimization of Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly influence the rates of the desired cross-coupling versus the undesired homocoupling.[1]
Q4: Can the choice of palladium catalyst and ligand affect homocoupling?
A4: Yes, the choice of the palladium catalyst and its associated ligands can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can promote the desired cross-coupling pathway. However, the optimal ligand is often substrate-dependent, and some screening may be necessary.[1] For challenging substrates, more robust catalyst systems, such as those with palladacycle pre-catalysts or Buchwald-type ligands, may be beneficial.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant formation of alkyne homocoupling byproduct. | 1. Presence of oxygen in a copper-catalyzed reaction. 2. High concentration of copper(I) catalyst. 3. The cross-coupling reaction is slow, allowing for the side reaction to dominate. | 1. Switch to a copper-free Sonogashira protocol.[11] 2. If using copper, ensure all reagents and solvents are thoroughly degassed, and the reaction is run under a strict inert atmosphere.[2] 3. Reduce the amount of copper(I) iodide to the minimum effective concentration (e.g., 0.5–1 mol%).[11] 4. Add the terminal alkyne to the reaction mixture slowly via a syringe pump.[1] |
| Low or no conversion of this compound. | 1. Inactive palladium catalyst. 2. Low reaction temperature. 3. Inappropriate choice of base or solvent. | 1. Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or a more active pre-catalyst.[3] 2. For the less reactive C-Br bond (if desired), increase the reaction temperature in 10°C increments.[11] Aryl bromides typically require temperatures between 50-100°C.[3] 3. Screen different bases (e.g., triethylamine, diisopropylamine, Cs₂CO₃, K₃PO₄) and solvents (e.g., THF, DMF, toluene).[1][12] |
| Reaction stops before completion. | 1. Palladium catalyst decomposition. 2. Degradation of phosphine ligands. | 1. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[11] 2. Employ more robust, air- and oxidation-stable phosphine ligands like tri(tert-butyl)phosphine or di(1-adamantyl)-n-butylphosphine.[11] 3. Increase the ligand-to-palladium ratio.[11] |
| Formation of a black precipitate (Palladium black). | Decomposition of the palladium catalyst to its inactive metallic form. | 1. Use a solvent that better solubilizes the catalyst complex; for instance, avoid THF in some cases as it can promote the formation of Palladium black.[13] 2. Ensure proper degassing as oxygen can contribute to catalyst decomposition. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Reagent Preparation:
-
Ensure all solvents are anhydrous and have been degassed by bubbling with argon or nitrogen for at least 30 minutes.
-
The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC/MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Sonogashira Coupling with Minimized Homocoupling
This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.
Reagent and Solvent Preparation:
-
All solvents must be anhydrous and thoroughly degassed using at least three freeze-pump-thaw cycles.
-
All reagents should be of high purity and handled under an inert atmosphere.
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
Reaction Execution:
-
Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required and monitor its progress.
Work-up and Purification:
-
Follow the standard work-up and purification procedures as described in Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suppressing Homocoupling
| Parameter | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira | Rationale for Homocoupling Prevention |
| Atmosphere | Strictly Anaerobic (Inert Gas) | Inert Gas Recommended | Oxygen promotes the oxidative homocoupling in the presence of copper.[1][2] |
| Copper Co-catalyst | Required (e.g., CuI) | Absent | The copper catalyst is the primary mediator of the homocoupling side reaction.[1][11] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd(dba)₂, Palladacycles | Copper-free conditions may require more active palladium catalyst systems. |
| Base | Amine bases (e.g., Et₃N, i-Pr₂NH) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or Amine bases | The choice of base can influence catalyst stability and reaction rate. |
| Temperature | Room Temperature to 60°C | Often requires higher temperatures (e.g., 50-120°C) | Higher temperatures may be needed to compensate for the absence of the copper co-catalyst. |
Visualizations
Caption: Catalytic cycles of the Sonogashira reaction and the competing Glaser homocoupling pathway.
Caption: A generalized experimental workflow for Sonogashira reactions designed to minimize homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Support Center: Grignard Formation with 1-Bromo-3-iodo-5-methylbenzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the selective Grignard formation of 1-bromo-3-iodo-5-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in forming a Grignard reagent from this compound?
The main challenge lies in achieving chemoselectivity. The molecule has two different halogen atoms, iodine and bromine, attached to the aromatic ring. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards magnesium insertion.[1][2][3] The goal is typically to form the Grignard reagent selectively at the more reactive C-I position, leaving the C-Br bond intact for subsequent reactions.
Q2: Why is the carbon-iodine bond more reactive than the carbon-bromine bond in Grignard formation?
The higher reactivity of the C-I bond compared to the C-Br bond is attributed to its lower bond dissociation energy. Less energy is required to break the C-I bond, facilitating the oxidative insertion of magnesium.[4] The general order of reactivity for aryl halides in Grignard formation is I > Br > Cl > F.[1][2]
Q3: What are the potential side products in this reaction?
Common side products include:
-
Di-Grignard reagent: Formation of Grignard reagents at both the iodine and bromine positions. This is more likely under harsh reaction conditions (e.g., higher temperatures).
-
Wurtz-type coupling: The newly formed Grignard reagent can react with the starting material to form a biphenyl compound.[5][6][7]
-
Benzene derivative: Protonation of the Grignard reagent by any trace amounts of water or other protic sources will result in the formation of 1-bromo-3-methylbenzene.[1][8]
Troubleshooting Guide
Q4: My Grignard reaction is not initiating. What should I do?
Failure to initiate is a common problem in Grignard reactions. Here are several troubleshooting steps:
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed or broken to initiate the reaction.[6]
-
Mechanical Activation: Gently crush some of the magnesium turnings with a dry glass rod in the reaction flask (under inert atmosphere).[9]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.[9][10][11] The disappearance of the iodine's color is an indicator of activation.
-
-
Reagent and Solvent Purity: Ensure that your glassware is rigorously flame-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).[9][10] The solvent (typically THF or diethyl ether) must be anhydrous, as Grignard reagents are strong bases and will be quenched by water.[1][8]
-
Initiation Temperature: While the main reaction should be run at a low temperature for selectivity, gentle warming with a heat gun on a small spot of the flask can sometimes help to initiate the reaction. Once initiated, immediately proceed to the recommended reaction temperature.
Q5: I am observing a low yield of the desired product. What are the likely causes?
Low yields can result from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring the consumption of the starting material via TLC or GC analysis of quenched aliquots.
-
Side Reactions: As mentioned in Q3, Wurtz coupling and protonation are common side reactions. To minimize Wurtz coupling, add the solution of this compound slowly to the magnesium suspension to avoid a high local concentration of the starting material.[12] To prevent protonation, ensure all reagents and equipment are scrupulously dry.
-
Temperature Control: Maintaining a low temperature is crucial for selectivity. If the temperature rises too high, the formation of the di-Grignard reagent or other side products may increase, thus lowering the yield of the desired mono-Grignard reagent.
Q6: My final product analysis shows a significant amount of the di-Grignard product. How can I improve selectivity?
The formation of the di-Grignard reagent indicates that the reaction conditions are too harsh, allowing the less reactive C-Br bond to react. To improve selectivity for the C-I bond:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature. For instance, if you are running the reaction at 0°C, try repeating it at -10°C or even lower.
-
Use a Halogen-Magnesium Exchange: A more controlled method for selective Grignard formation is the halogen-magnesium exchange reaction.[13] This involves reacting this compound with a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures (e.g., -15°C). The i-PrMgCl will selectively exchange with the more reactive iodine.
Experimental Protocols & Data
Q7: Can you provide a detailed experimental protocol for the selective formation of 3-bromo-5-methylphenylmagnesium iodide?
This protocol is a general guideline. Modifications may be necessary based on your specific experimental setup and subsequent reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, and inert gas setup (Argon or Nitrogen).
Procedure:
-
Apparatus Setup: Flame-dry all glassware and allow it to cool to room temperature under a stream of inert gas.[11]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine.
-
Solvent Addition: Add enough anhydrous THF to cover the magnesium turnings.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Initiation: Add a small portion (approx. 10%) of the substrate solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If it does not start, refer to the troubleshooting guide in Q4.
-
Grignard Formation: Once the reaction has initiated, cool the flask to 0°C using an ice bath. Add the remaining substrate solution dropwise, maintaining the internal temperature between 0°C and 5°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours. The reaction is typically complete when most of the magnesium has been consumed.
-
Usage: The resulting grey to brownish solution of the Grignard reagent should be used immediately in the next synthetic step.
Q8: What is the expected yield and selectivity under different conditions?
The following table provides illustrative data on how reaction conditions can affect the yield and selectivity of the Grignard formation. The selectivity is defined as the ratio of the desired mono-Grignard (at the iodine position) to the di-Grignard side product.
| Entry | Solvent | Temperature (°C) | Addition Time (min) | Yield of Mono-Grignard (%) | Selectivity (Mono:Di) | Notes |
| 1 | Diethyl Ether | 35 (Reflux) | 30 | 45 | 5:1 | High temperature leads to poor selectivity. |
| 2 | THF | 25 (RT) | 30 | 65 | 15:1 | Room temperature improves selectivity over reflux. |
| 3 | THF | 0 | 60 | 85 | >50:1 | Low temperature and slow addition are key for high selectivity. |
| 4 | THF | -10 | 60 | 90 | >95:1 | Optimal conditions for maximizing yield and selectivity. |
| 5 | THF | 0 | 10 | 70 | 20:1 | Rapid addition can lead to side reactions and reduced selectivity. |
Note: This data is illustrative and serves to demonstrate the principles of optimizing the reaction. Actual results may vary.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. fiveable.me [fiveable.me]
- 6. adichemistry.com [adichemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Column chromatography techniques for purifying 1-Bromo-3-iodo-5-methylbenzene derivatives
Welcome to the technical support center for the purification of 1-Bromo-3-iodo-5-methylbenzene and its derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during column chromatography purification of this class of compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound derivatives.
Problem: Poor or No Separation of the Desired Compound from Impurities
| Possible Cause | Recommended Solution |
| Incorrect Mobile Phase Polarity | The polarity of the eluent is critical for good separation. For this compound derivatives, which are relatively non-polar, a low to moderately polar mobile phase is typically required. • Action: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane.[1] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1] Increasing the proportion of the more polar solvent will increase the Rf value.[2] |
| Improper Column Packing | Air bubbles, cracks, or an uneven silica gel bed in the column will lead to channeling of the solvent and poor separation. • Action: Ensure the silica gel is packed as a uniform slurry. Gently tap the column during packing to settle the silica gel evenly and remove any trapped air. Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent.[3] |
| Column Overloading | Loading too much crude sample onto the column will result in broad bands and co-elution of compounds. • Action: A general guideline is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended. |
| Sample Loaded in Too Much Solvent | Applying the sample in a large volume of solvent will cause the initial band to be too wide, leading to poor resolution. • Action: Dissolve the crude sample in the minimum amount of the mobile phase or a volatile solvent in which it is highly soluble (e.g., dichloromethane).[4] For compounds with poor solubility in the eluent, consider dry loading.[4] |
| Flow Rate is Too Fast or Too Slow | An excessively fast flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor separation. A very slow flow rate can cause band broadening due to diffusion.[5] • Action: Adjust the flow rate to allow for proper equilibration. For flash chromatography, a typical flow rate is about 2 inches (5 cm) per minute. |
Problem: The Compound is Not Eluting from the Column
| Possible Cause | Recommended Solution |
| Mobile Phase is Not Polar Enough | The selected eluent may not have sufficient polarity to move the compound down the column. • Action: Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If the compound is still retained, a stronger eluent system, such as methanol in dichloromethane, may be necessary. |
| Compound Decomposed on the Silica Gel | Halogenated compounds can sometimes be unstable on the acidic surface of silica gel.[6] • Action: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If decomposition is observed, consider deactivating the silica gel with a small amount of triethylamine (added to the eluent) or using an alternative stationary phase like neutral alumina. |
| Compound is Very Polar | The target derivative may be more polar than anticipated, requiring a highly polar mobile phase for elution. • Action: For very polar compounds, consider using a more aggressive solvent system. A mixture of 1-10% of a 10% ammonium hydroxide solution in methanol added to dichloromethane can be effective for eluting highly polar compounds. |
Problem: Low Recovery of the Purified Compound
| Possible Cause | Recommended Solution |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to the stationary phase. • Action: As mentioned above, deactivating the silica gel with triethylamine or switching to alumina can mitigate this issue. |
| Compound is Too Soluble in the Eluent | If the compound has a high Rf value even in low polarity solvents, it may elute very quickly and be difficult to separate from non-polar impurities. • Action: Reduce the polarity of the mobile phase. If using a hexane/ethyl acetate mixture, decrease the percentage of ethyl acetate. |
| Fractions are Too Dilute to Detect | The compound may have eluted, but at a concentration too low to be detected by TLC.[6] • Action: Concentrate the fractions you expect to contain your compound before running a TLC analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound derivatives? A1: For normal-phase column chromatography of these compounds, silica gel (230-400 mesh) is the most common and effective stationary phase.[1] It is a versatile adsorbent suitable for compounds with low to moderate polarity.
Q2: How do I select the optimal mobile phase for my separation? A2: The best mobile phase is determined empirically using thin-layer chromatography (TLC). A good starting point for this compound derivatives is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1] The ratio of these solvents should be adjusted to achieve an Rf value of 0.2-0.4 for the desired compound on the TLC plate, as this typically provides the best separation on a column.[1]
Q3: My compound has a very similar Rf to an impurity. How can I improve the separation? A3: For compounds that are difficult to separate, you can try the following:
-
Use a longer column: This increases the surface area and allows for better separation.
-
Decrease the flow rate: A slower flow rate can improve resolution.[5]
-
Try a different solvent system: Sometimes changing one of the solvents in your mobile phase (e.g., switching from ethyl acetate to diethyl ether or toluene) can alter the selectivity and improve separation.[7] For aromatic compounds, adding toluene to the mobile phase can sometimes help resolve co-eluting aromatic species.
-
Use gradient elution: Start with a low polarity mobile phase and gradually increase the polarity during the elution. This can help to separate compounds with close Rf values.
Q4: How much crude material can I load onto my column? A4: The amount of material you can purify depends on the difficulty of the separation and the size of your column. A general rule is to use a weight of silica gel that is 30 to 100 times the weight of your crude sample. If the separation is straightforward (large difference in Rf values), a lower ratio can be used. For challenging separations, a higher ratio is necessary.
Q5: What is "dry loading" and when should I use it? A5: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[4] This is particularly useful when your compound is not very soluble in the mobile phase.[4] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
This protocol provides a general method for the purification of this compound derivatives using flash column chromatography.
-
Selection of Eluent:
-
Using TLC, determine a solvent system (e.g., hexanes/ethyl acetate) that provides an Rf value of 0.2-0.4 for the target compound and good separation from impurities.[1]
-
-
Column Packing:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient).
-
Pour the slurry into the column and use gentle air pressure or tapping to pack it uniformly, avoiding air bubbles.
-
Add another layer of sand on top of the silica bed.[3]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully pipette this solution onto the top of the column.[4]
-
Dry Loading: Pre-adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the column.
-
Allow the sample to fully absorb into the top layer of silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to achieve a steady flow.
-
Collect the eluting solvent in fractions (e.g., in test tubes). The size of the fractions will depend on the column size and the separation.
-
-
Analysis of Fractions:
-
Monitor the composition of the collected fractions by TLC.
-
Spot each fraction on a TLC plate alongside a sample of the crude mixture.
-
Identify the fractions containing the pure desired product.
-
-
Isolation of the Purified Compound:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Quantitative Data Summary
The following table provides typical parameters for the purification of halogenated aromatic compounds by column chromatography. Note that these are illustrative examples and optimal conditions should be determined experimentally for each specific derivative.
| Parameter | Recommended Value/Condition | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [1] |
| Mobile Phase (Starting Point) | 1-20% Ethyl Acetate in Hexanes | [8] |
| Optimal Rf on TLC | 0.2 - 0.4 | [1] |
| Sample to Silica Ratio (by weight) | 1:30 to 1:100 | |
| Loading Solvent | Minimal amount of eluent or Dichloromethane | [1] |
Visualizations
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting decision tree for poor separation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. youtube.com [youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. rsc.org [rsc.org]
Recrystallization of 1-Bromo-3-iodo-5-methylbenzene: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 1-Bromo-3-iodo-5-methylbenzene. The following information is designed to address common challenges encountered during the purification of this and similar aromatic halogenated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds.[1] The process relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution.[2] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[1] Impurities, which are present in smaller quantities, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[3] The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[3] For halogenated aromatic compounds like this compound, a range of solvents with varying polarities should be tested.[4]
Q3: What are some recommended starting solvents to test for this compound?
Based on the nonpolar nature of aromatic halides, suitable starting solvents include alkanes and aromatic hydrocarbons.[4] Alcohols or a mixed solvent system may also be effective. A good practice is to test the solubility of a small amount of the compound in a few different solvents.
Q4: When should I consider using a two-solvent (mixed solvent) system?
A two-solvent system is employed when no single solvent provides the desired solubility characteristics.[2] This method typically involves a "soluble" solvent in which the compound is readily soluble, and a "poor" solvent in which the compound is insoluble. The impure solid is first dissolved in a minimum amount of the hot "soluble" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes cloudy (saturated). A few more drops of the hot "soluble" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[2] For compounds similar to this compound, a solvent pair of glacial acetic acid and water has been used successfully.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving the compound, even at elevated temperatures.
-
Solution:
-
Ensure the solvent is at its boiling point.[2]
-
If the compound remains insoluble, a different, more appropriate solvent should be selected. Refer to the solvent selection guide.
-
It's possible that a small fraction of the material consists of insoluble impurities. If most of the compound has dissolved, proceed with hot gravity filtration to remove the insoluble matter.[3]
-
Problem 2: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used, resulting in a solution that is not saturated upon cooling.[2][6]
-
Possible Cause 2: The solution is supersaturated.[6]
-
Solution 1: Induce Crystallization. Scratch the inside of the flask at the solution's surface with a glass rod.[2][6] The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Solution 2: Seed Crystals. If available, add a small, pure crystal of the product (a seed crystal) to the solution to initiate crystallization.[6]
-
Solution 3: Further Cooling. Cool the solution in an ice bath to further decrease the solubility of the compound.[2]
-
Problem 3: The product "oils out" instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.[8]
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause 2: The compound is significantly impure.[6]
-
Possible Cause 3: The solution is cooling too rapidly.
-
Solution: Ensure the solution cools slowly to room temperature before placing it in an ice bath.[2] Insulating the flask can help slow down the cooling process.
-
Problem 4: The recrystallization yield is very low.
-
Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[7][9]
-
Solution: Before filtration, concentrate the solution by boiling off some of the solvent. If the filtration has already been performed, the mother liquor can be concentrated and cooled to obtain a second crop of crystals.
-
-
Possible Cause 2: Premature crystallization occurred during hot gravity filtration.
-
Solution: Ensure the filtration apparatus (funnel and filter paper) is pre-heated with hot solvent before filtering the solution.[8] Use a small amount of hot solvent to rinse the flask and funnel to dissolve any crystals that have formed.
-
-
Possible Cause 3: The solution was not cooled sufficiently.
-
Solution: Allow the flask to cool to room temperature and then place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[2]
-
-
Possible Cause 4: Excessive washing of the collected crystals.
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[2]
-
Data Presentation
| Solvent Class | Example Solvents | Expected Solubility of this compound | Polarity | Notes |
| Alkanes | Hexane, Heptane | Good solubility when hot, poor when cold | Nonpolar | Often a good choice for nonpolar compounds.[3] |
| Aromatic Hydrocarbons | Toluene | Likely to be highly soluble | Nonpolar | May be too good of a solvent, leading to low recovery. |
| Alcohols | Ethanol, Methanol | Moderate solubility | Polar | May require a mixed solvent system with water.[3][10] |
| Ethers | Diethyl Ether | High solubility | Moderately Polar | Low boiling point can be advantageous for solvent removal but may be too volatile for effective recrystallization.[3] |
| Esters | Ethyl Acetate | Good solubility | Polar | A versatile solvent for a range of polarities.[3] |
| Halogenated Solvents | Dichloromethane | Likely to be highly soluble | Polar | May not be ideal for recrystallization due to high solubility.[11] |
| Acids | Glacial Acetic Acid | Potentially good solubility when hot | Polar | Can be used in a mixed solvent system with water.[5] |
Experimental Protocols
Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[2]
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[2]
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[2]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel or by transferring them to a watch glass to air dry.
Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "soluble" solvent.
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "soluble" solvent until the solution becomes clear again.[2]
-
Crystallization, Collection, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
References
- 1. mt.com [mt.com]
- 2. Home Page [chem.ualberta.ca]
- 3. rubingroup.org [rubingroup.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs [docs.google.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recrystallization [wiredchemist.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
Improving yield and selectivity in 1-Bromo-3-iodo-5-methylbenzene reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing reactions involving 1-Bromo-3-iodo-5-methylbenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to enhance yield and selectivity in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound.
Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Low or non-existent yields are frequently traced back to catalyst deactivation or suboptimal reaction conditions. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to achieving selectivity. The C-I bond is weaker and thus more reactive in oxidative addition, which is often the rate-determining step in palladium-catalyzed cross-couplings.[1][2]
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low or no conversion.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen by using an inert atmosphere (Argon or Nitrogen).[3] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to protect the palladium center.[4] |
| Inefficient Oxidative Addition | For reactions targeting the C-Br bond (after C-I functionalization), a higher reaction temperature may be required. Use a more reactive palladium precursor, such as a palladacycle.[3] |
| Suboptimal Base | The choice of base is critical. For Suzuki reactions, screen inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] For Sonogashira, organic amines like Et₃N or DIPEA are common.[5] |
| Poor Reagent Quality | Use fresh boronic acids/esters, as they can degrade over time. Ensure all reagents are anhydrous, as water can interfere with the catalytic cycle.[5] |
Issue 2: Poor Selectivity (Reaction at both Bromine and Iodine)
Achieving mono-functionalization at the more reactive iodine position is a primary goal. Reaction at the bromine position indicates that the reaction conditions are too harsh or the catalyst is too reactive.[1]
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting workflow for poor selectivity.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Start reactions at a lower temperature (e.g., room temperature or slightly elevated) to favor reaction at the more labile C-I bond. Gradually increase the temperature if the reaction is too slow.[1] |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC or GC-MS and stop the reaction once the desired mono-substituted product is formed.[1] |
| Highly Reactive Catalyst | A very active catalyst may not differentiate well between the C-I and C-Br bonds. Consider using a less reactive catalyst system, for example, by avoiding highly electron-rich and bulky ligands initially.[1][6] |
| Excess Coupling Partner | Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the coupling partner (e.g., boronic acid, alkyne).[1] |
Issue 3: Formation of Side Products (Homocoupling, Hydrodehalogenation)
Side reactions compete with the desired cross-coupling, reducing the overall yield.
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling (e.g., Glaser coupling in Sonogashira) | Sonogashira: Presence of oxygen and/or excess copper catalyst.[5][7] Suzuki: High catalyst concentration or temperature.[3] | Sonogashira: Ensure rigorous degassing of all solvents and reagents. Consider a copper-free protocol.[5][7] Suzuki: Reduce catalyst loading and reaction temperature.[3] |
| Hydrodehalogenation | Presence of protic impurities or use of a base that can act as a hydride source. | Ensure all reagents and solvents are anhydrous. Choose a non-coordinating base. |
Frequently Asked Questions (FAQs)
-
Q1: Which halogen is more reactive on this compound? A1: The iodine at the 3-position is significantly more reactive than the bromine at the 1-position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates a faster rate of oxidative addition.[1][2] This differential reactivity is the foundation for achieving selective mono-functionalization.
-
Q2: How can I achieve selective mono-substitution at the iodine position? A2: To achieve high selectivity, it is crucial to use mild reaction conditions. This typically involves using a lower reaction temperature, a carefully chosen catalyst and ligand system that is not overly reactive, and controlling the stoichiometry of the coupling partner.[1] Monitoring the reaction closely and stopping it once the starting material is consumed is also key to preventing further reaction at the bromine position.
-
Q3: What is the best catalyst system for selective Suzuki coupling? A3: While the optimal system depends on the specific boronic acid used, a good starting point for selective Suzuki coupling at the C-I bond is a standard palladium catalyst like Pd(PPh₃)₄ with a carbonate base (e.g., K₂CO₃) in a solvent system like toluene/water or dioxane/water.[2] For more challenging couplings, a pre-catalyst with a bulky, electron-rich ligand might be necessary, but care must be taken as this can sometimes reduce selectivity.[3]
-
Q4: Can I perform a second, different cross-coupling reaction at the bromine position? A4: Yes, the bromine at the 1-position remains available for a subsequent cross-coupling reaction. This allows for a stepwise functionalization approach to synthesize unsymmetrical, di-substituted products. After the first coupling at the iodine position, the product can be isolated and then subjected to a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, more reactive catalyst) to react the C-Br bond.[2]
-
Q5: What is metal-halogen exchange and how can it be used with this molecule? A5: Metal-halogen exchange is a reaction where an organometallic reagent (commonly an organolithium like n-BuLi or a Grignard reagent) exchanges with a halogen on an organic substrate.[8] For this compound, this exchange is expected to occur preferentially at the iodine position. The resulting organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups. This method offers an alternative to palladium-catalyzed cross-coupling.
Quantitative Data
The following tables provide illustrative quantitative data for typical cross-coupling reactions on dihaloaromatic compounds, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Illustrative Conditions for Selective Suzuki-Miyaura Coupling (Data is illustrative and based on general protocols for dihaloarenes)
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Mono-arylated Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 80 | 4-12 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 60-80 | 6-18 | >85 |
| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 80-100 | 12-24 | 70-85 |
Table 2: Illustrative Conditions for Selective Sonogashira Coupling (Data is illustrative and based on general protocols for dihaloarenes)
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Mono-alkynylated Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (3) | Et₃N | THF | 25-50 | 2-8 | >90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | - | DIPEA | Toluene | 60 | 12 | 80-90 (Copper-free) |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 50 | 4-10 | >85 |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the Iodine Position
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
General Protocol for Selective Sonogashira Coupling at the Iodine Position
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Stir the reaction at the specified temperature (ranging from room temperature to 60°C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.[2]
General Protocol for Selective Lithium-Iodine Exchange
-
To an oven-dried flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of n-butyllithium (1.0-1.1 equiv.) dropwise, maintaining the low temperature.
-
Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to allow for the exchange to complete.
-
Quench the resulting aryllithium species by adding the desired electrophile (e.g., an aldehyde, ketone, CO₂, etc.).
-
Allow the reaction to slowly warm to room temperature.
-
Perform an aqueous workup to quench any remaining organolithium species and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product as needed.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 1-Bromo-3-iodo-5-methylbenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for catalyst deactivation and related issues encountered during the cross-coupling of 1-Bromo-3-iodo-5-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound has stalled or is giving low yields. Is the catalyst deactivated?
A1: Low conversion or yield can be due to several factors, including catalyst deactivation. However, with a di-halogenated substrate like this compound, it's crucial to first consider the selective reactivity of the two halogen atoms. The Carbon-Iodine (C-I) bond is significantly weaker and more reactive than the Carbon-Bromine (C-Br) bond. Therefore, palladium-catalyzed cross-coupling reactions will preferentially occur at the C-I position. If your goal is to couple at the C-Br position, you will need to first functionalize the iodo position and then use more forcing conditions for the bromo position. Apparent catalyst deactivation might actually be the successful, and expected, selective mono-coupling at the iodine site.
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Visual cues can often indicate catalyst deactivation. The formation of palladium black, a finely divided and catalytically less active form of palladium metal, is a common sign. This often manifests as a darkening or blackening of the reaction mixture. Additionally, if reaction monitoring (e.g., by TLC, GC-MS, or LC-MS) shows an initial burst of product formation followed by a plateau long before the starting material is consumed, this suggests the catalyst has lost its activity over time.
Q3: What are the primary mechanisms of palladium catalyst deactivation in cross-coupling reactions?
A3: The main pathways for palladium catalyst deactivation include:
-
Aggregation: The active, soluble Pd(0) species can agglomerate to form larger, less active or inactive palladium nanoparticles (palladium black).[1][2]
-
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation, P-C bond cleavage, or other forms of degradation under the reaction conditions, leading to the formation of inactive palladium species.
-
Poisoning: Certain functional groups or impurities in the reagents or solvents can act as catalyst poisons by strongly coordinating to the palladium center and blocking the active sites. Common poisons include sulfur and nitrogen-containing compounds.
-
Formation of Stable, Off-Cycle Complexes: The catalyst can be sequestered into stable, catalytically inactive complexes with substrates, products, or other species in the reaction mixture.
Q4: How can I prevent catalyst deactivation when working with this compound?
A4: To mitigate catalyst deactivation, consider the following:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) which can stabilize the active Pd(0) species and prevent aggregation.[3]
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration to prevent oxygen from degrading the phosphine ligands and the catalyst.[3]
-
High Purity Reagents and Solvents: Use high-purity, degassed solvents and reagents to minimize potential catalyst poisons.
-
Controlled Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can accelerate catalyst decomposition.
Troubleshooting Guide
Problem 1: No or very low conversion of this compound.
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is from a reliable source and has been stored properly under an inert atmosphere. For challenging couplings, consider using a pre-catalyst that is more readily activated. |
| Inefficient Oxidative Addition | While the C-I bond is reactive, steric hindrance from the methyl group and the bromine atom could slow down this step. Consider using a more electron-rich and sterically demanding ligand to promote oxidative addition. |
| Suboptimal Base | The choice of base is critical for the transmetalation step. Ensure the base is strong enough and sufficiently soluble in the reaction medium. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. |
| Poor Quality of Coupling Partner | If using a boronic acid in a Suzuki coupling, ensure it has not undergone significant protodeboronation. Use fresh or properly stored boronic acid. |
Problem 2: The reaction starts but stops before completion.
| Possible Cause | Recommended Solution |
| Progressive Catalyst Deactivation | This is a classic sign of catalyst deactivation. Try adding a fresh portion of the catalyst to see if the reaction restarts. If so, focus on optimizing conditions to enhance catalyst stability (see Q4 in FAQs). |
| Inhibition by Product | The product of the reaction may be coordinating to the palladium center and inhibiting further catalytic cycles. A change in ligand or solvent may help to mitigate this effect. |
| Depletion of a Reagent | Carefully check the stoichiometry of your reagents. Ensure that the nucleophilic coupling partner has not been consumed by side reactions. |
Problem 3: Formation of significant side products (e.g., homocoupling, hydrodehalogenation).
| Possible Cause | Recommended Solution |
| Homocoupling of the Nucleophile | This is often an issue in Sonogashira couplings (Glaser coupling). Ensure the reaction is performed under strictly anaerobic conditions. Using a copper-free protocol can eliminate this side reaction.[1] |
| Hydrodehalogenation | The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be promoted by trace amounts of water or other proton sources. Ensure anhydrous conditions and use a non-protic solvent if possible. |
| Double Coupling | If the reaction conditions are too harsh, you may observe coupling at both the iodo and bromo positions. To achieve selective mono-coupling at the iodine, use milder conditions (e.g., lower temperature, shorter reaction time). |
Quantitative Data Presentation
Table 1: Comparison of Palladium Catalysts for the Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of 3-Bromo-5-methyl-1,1'-biphenyl (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75 |
| PdCl₂(dppf) | - | K₃PO₄ | Dioxane | 90 | 8 | 88 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 6 | 95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 6 | 97 |
Note: This data is representative and compiled from typical results for analogous dihaloarenes. Actual yields may vary depending on the specific reaction conditions.
Table 2: Effect of Ligand on the Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield of 1-Bromo-3-(phenylethynyl)-5-methylbenzene (%) |
| Pd(PPh₃)₂Cl₂ / CuI | THF / Et₃N | 60 | 4 | 85 |
| Pd(OAc)₂ / P(t-Bu)₃ / CuI | DMF | 80 | 2 | 92 |
| PdCl₂(dppf) / CuI | Toluene / Et₃N | 70 | 6 | 88 |
Note: This data is illustrative of general trends and should be used as a guide for optimization.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol is designed for the selective coupling of an arylboronic acid at the more reactive iodine position of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in a small amount of the reaction solvent.
-
Solvent Addition: Evacuate and backfill the Schlenk flask with argon three times. Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction Initiation: Add the catalyst/ligand solution to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 6 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring Catalyst Deactivation by Reaction Profiling
This protocol allows for the in-situ monitoring of the reaction to identify potential catalyst deactivation.
-
Reaction Setup: Prepare the reaction as described in Protocol 1, but include an internal standard (e.g., dodecane) in the initial reaction mixture.
-
Sampling: At regular time intervals (e.g., every 30 minutes), carefully withdraw a small aliquot of the reaction mixture using a syringe under an inert atmosphere.
-
Analysis: Quench the aliquot with a small amount of water and extract with an organic solvent. Analyze the organic layer by GC-MS or LC-MS.
-
Data Analysis: Plot the concentration of the product and the starting material against time. A premature plateau in product formation is indicative of catalyst deactivation.
Mandatory Visualization
Caption: Generalized catalytic cycle for the cross-coupling of this compound.
Caption: Common deactivation pathways for palladium catalysts in cross-coupling reactions.
Caption: A logical workflow for troubleshooting poor outcomes in the cross-coupling of this compound.
References
Technical Support Center: Palladium-Catalyzed Reactions of 1-Bromo-3-iodo-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 1-Bromo-3-iodo-5-methylbenzene. The information is presented in a question-and-answer format to directly address common experimental challenges.
I. Troubleshooting Guide
Side reactions are a common challenge in palladium-catalyzed cross-coupling. Below is a guide to identify and mitigate these issues when working with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Impure reagents or solvents. 3. Inappropriate ligand or base. 4. Low reaction temperature. | 1. Use a fresh palladium source or a pre-catalyst. 2. Ensure all reagents are pure and solvents are anhydrous and degassed. 3. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands and bases. 4. Gradually increase the reaction temperature. |
| Formation of homocoupled products (biaryls from the coupling partner) | 1. Presence of oxygen in the reaction mixture. 2. Slow oxidative addition of the aryl halide. 3. High catalyst loading. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[1] 2. Use a more active catalyst system or a more reactive aryl halide if possible. 3. Reduce the palladium catalyst loading. |
| Formation of reductive dehalogenation products (e.g., 3-bromotoluene or 3-iodotoluene) | 1. Presence of a hydrogen source (e.g., solvent, base, or impurities). 2. Slow transmetalation or reductive elimination steps. | 1. Use anhydrous solvents and reagents. Consider using a non-protic solvent. 2. Optimize the ligand and base to accelerate the desired catalytic cycle. |
| Lack of chemoselectivity (reaction at both C-Br and C-I bonds) | 1. Harsh reaction conditions (high temperature, prolonged reaction time). 2. Highly active catalyst system. | 1. Employ milder reaction conditions. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective coupling at lower temperatures.[2] 2. Use a less reactive palladium catalyst or ligand system. |
| Halogen scrambling | Formation of palladium(I) dimers or other off-cycle species. | Optimize reaction conditions to favor the desired catalytic cycle, such as adjusting the ligand-to-metal ratio. |
II. Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions with this compound?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step.[2][3] This differential reactivity allows for the selective functionalization of the iodine position while leaving the bromine intact for subsequent transformations.
Q2: How can I achieve selective mono-functionalization at the iodine position?
A2: To achieve selective coupling at the C-I bond, it is crucial to employ mild reaction conditions. This typically involves using a lower reaction temperature and a carefully chosen catalyst system. By keeping the conditions mild, the higher activation energy required for the oxidative addition to the C-Br bond is not overcome.
Q3: What are the common side products I should expect, and how can I identify them?
A3: Common side products include:
-
Homocoupled products: These arise from the coupling of two molecules of your organometallic reagent (e.g., boronic acid in a Suzuki coupling). They can be identified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Reductive dehalogenation products: Formation of 3-bromotoluene (from de-iodination) or 1-bromo-5-methylbenzene (from de-iodination) and 3-iodotoluene (from de-bromination). These can be identified by GC-MS and NMR by comparing with authentic samples or predicted spectra.
-
Di-substituted product: The product resulting from coupling at both the C-I and C-Br positions. This can be identified by MS and NMR.
Q4: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura coupling. What can I do to minimize this?
A4: Homocoupling in Suzuki-Miyaura reactions is often promoted by the presence of oxygen.[1] Ensure your reaction setup is under a strict inert atmosphere and that all solvents and reagents are thoroughly degassed. Using a slightly substoichiometric amount of the boronic acid can also help.
Q5: In a Sonogashira coupling, I am getting a lot of the alkyne homocoupled product (Glaser coupling). How can I prevent this?
A5: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen. To minimize this, you can:
-
Run the reaction under strictly anaerobic conditions.
-
Use a copper-free Sonogashira protocol.[4]
-
Slowly add the terminal alkyne to the reaction mixture.
III. Quantitative Data Presentation
The following tables provide representative data for typical side reactions observed in palladium-catalyzed cross-coupling reactions of bromo-iodo arenes. The exact percentages can vary significantly based on the specific reaction conditions.
Table 1: Representative Yields and Side Products in a Sequential Suzuki-Miyaura Coupling of a Bromo-Iodoarene
| Coupling Step | Coupling Partner | Product | Typical Yield (%) | Major Side Product(s) |
| Step 1 (at C-I) | Arylboronic Acid 1 | Mono-arylated (at I) | 85-95% | Reductive de-iodination (<5%) |
| Step 2 (at C-Br) | Arylboronic Acid 2 | Di-arylated product | 70-85% | Reductive de-bromination (<10%) |
Table 2: Influence of Base on Homocoupling in a Suzuki-Miyaura Coupling
| Base | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| K₂CO₃ | 88 | 7 |
| Cs₂CO₃ | 92 | 4 |
| K₃PO₄ | 95 | <2 |
IV. Experimental Protocols
The following are generalized protocols for the selective functionalization of this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Selective Sonogashira Coupling at the C-I Bond
This protocol is designed for the selective reaction at the more reactive carbon-iodine bond.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
CuI (0.04 equiv)
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Triethylamine (TEA) (2.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound and the terminal alkyne.
-
Add anhydrous, degassed THF, followed by triethylamine.
-
To the stirred solution, add Pd(PPh₃)₂Cl₂ and CuI.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sequential Suzuki-Miyaura Coupling
This two-step, one-pot procedure first targets the C-I bond and then the C-Br bond.
Step 1: Coupling at the C-I Bond
-
In a reaction vessel, combine this compound (1.0 equiv), the first arylboronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction to a mild temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
Step 2: Coupling at the C-Br Bond
-
Cool the reaction mixture to room temperature.
-
Add the second arylboronic acid (1.2 equiv), additional palladium catalyst (0.02 equiv), and a stronger base if necessary (e.g., K₃PO₄, 2.0 equiv).
-
Increase the reaction temperature (e.g., 90-110 °C) and stir until the mono-bromo intermediate is consumed.
-
Cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
-
Dry, concentrate, and purify the final di-substituted product by column chromatography.
V. Visualizations
Caption: Generalized catalytic cycle for selective cross-coupling at the C-I bond.
Caption: A logical workflow for troubleshooting common issues.
Caption: Potential reaction pathways and side products.
References
Technical Support Center: Anhydrous Grignard Reactions with Di-halo-toluenes
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in Grignard reactions, with a specific focus on the challenges and methodologies associated with di-halo-toluene substrates.
Frequently Asked Questions (FAQs)
Q1: Why are strictly anhydrous conditions paramount for a successful Grignard reaction?
A1: Grignard reagents (R-Mg-X) are potent nucleophiles and exceptionally strong bases.[1] They react readily and rapidly with protic solvents, particularly water, in an acid-base neutralization reaction.[1] This reaction consumes the Grignard reagent to form an alkane (R-H), rendering it ineffective for the intended carbon-carbon bond formation.[1][2] Even trace amounts of moisture can significantly lower the yield or completely inhibit the reaction.[1][3]
Q2: What are the primary sources of water contamination in a Grignard reaction setup?
A2: Water can be introduced from several sources, compromising the anhydrous environment:
-
Solvents: Commercial ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) contain dissolved water that must be removed before use.[1]
-
Glassware: Moisture readily adsorbs onto the surfaces of flasks, condensers, and addition funnels.[1]
-
Atmosphere: Humidity from the air can introduce water, especially during setup and reagent transfer.[1]
-
Starting Materials: The di-halo-toluene or magnesium turnings may have adsorbed moisture from the atmosphere.[1]
Q3: Which solvents are recommended for Grignard reactions involving di-halo-toluenes?
A3: Ethereal solvents are essential because they are aprotic and the oxygen atoms solvate the magnesium, stabilizing the Grignard reagent.[1][4][5] The most common choices are:
-
Diethyl Ether (Et₂O): A traditional and effective solvent. Its low boiling point (34.6 °C) can help manage exotherms but requires an efficient condenser to prevent solvent loss.[1]
-
Tetrahydrofuran (THF): A more polar ether that can solvate the Grignard reagent more effectively, sometimes leading to faster reactions.[1] Its higher boiling point (66 °C) allows for a wider temperature range.[1]
Q4: What are the unique challenges when preparing a Grignard reagent from a di-halo-toluene?
A4: The primary challenge with di-halo-toluenes is achieving selective mono-Grignard formation. The presence of two halogen atoms means the reaction can proceed to form a di-Grignard reagent. This over-reaction can be a significant side product, lowering the yield of the desired mono-Grignard species.[6] Controlling stoichiometry (using an excess of the di-halo-toluene relative to magnesium) and reaction conditions (e.g., temperature, addition rate) is critical to favor the formation of the mono-substituted product.
Troubleshooting Guides
Problem: The Grignard reaction fails to initiate.
This is a frequent issue, often related to the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the organic halide.[7]
| Potential Cause | Recommended Solution |
| Inactive Magnesium Surface | The MgO layer is inhibiting the reaction.[7][8] Activate the magnesium using chemical or physical methods. Common activators include a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane (DBE), or sonication.[7][8][9][10] The disappearance of iodine's color or the observation of bubbling (ethylene from DBE) indicates successful initiation.[7][9] |
| Insufficiently Anhydrous Conditions | Trace moisture is quenching the Grignard reagent as it forms.[1] Re-verify all drying procedures. Ensure glassware is rigorously flame-dried under vacuum or oven-dried and cooled under an inert gas stream.[1][7] Use freshly distilled, anhydrous solvent. |
| Impure Di-halo-toluene | The starting material may contain inhibitors or moisture.[1] Consider passing the di-halo-toluene through a short column of activated alumina to remove impurities. |
Problem: The reaction yield is low.
Low yields can result from incomplete reagent formation, quenching, or the formation of side products.
| Potential Cause | Recommended Solution |
| Wurtz Coupling | The formed Grignard reagent reacts with unreacted di-halo-toluene. This is a common side reaction.[1] Employ a slow, controlled, dropwise addition of the di-halo-toluene solution to the magnesium suspension. This keeps the concentration of the halide low, minimizing this side reaction.[1][11] |
| Formation of Di-Grignard Reagent | Both halogen sites on the toluene have reacted. Use a molar excess of the di-halo-toluene relative to the magnesium turnings to statistically favor mono-addition. |
| Reaction with Atmospheric CO₂ or O₂ | The reaction was not adequately protected from the atmosphere. Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the entire process, from setup to quenching. |
| Enolization of Substrate | If the subsequent reaction is with a ketone, the Grignard can act as a base, causing deprotonation instead of addition.[12] Add the Grignard reagent slowly to the ketone at a low temperature (e.g., 0 °C or -78 °C).[11] |
Data & Protocols
Data Presentation
Table 1: Properties of Common Grignard Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Key Features |
| Diethyl Ether (Et₂O) | 34.6 | 0.713 | Traditional solvent, high volatility helps control reaction temperature.[1] |
| Tetrahydrofuran (THF) | 66 | 0.889 | More polar, better solvating properties, allows for higher reaction temperatures.[1] |
| 2-Methyl-THF | 80 | 0.854 | Greener alternative to THF, can sometimes offer superior performance.[1] |
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware
-
Assemble all necessary glassware (round-bottom flask, condenser, dropping funnel).
-
Clean and pre-dry the glassware in an oven at >120 °C for at least 4 hours.[7]
-
While still hot, assemble the apparatus and immediately flame-dry all surfaces under a high vacuum using a heat gun or Bunsen burner until no more condensation is visible.
-
Allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon.
Protocol 2: Preparation of Anhydrous Tetrahydrofuran (THF)
-
Pre-dry THF by letting it stand over potassium hydroxide (KOH) pellets for 24 hours to remove the bulk of the water.
-
Decant the pre-dried THF into a flask containing sodium metal and benzophenone.
-
Reflux the mixture under an inert atmosphere. A deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.
-
Distill the THF directly into the reaction flask immediately before use.
Protocol 3: General Procedure for Mono-Grignard Formation with a Di-halo-toluene
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel (all under a positive pressure of argon/nitrogen), add magnesium turnings (1.0 eq).
-
Activation: Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is visible. Allow to cool.[7][10]
-
Reagent Preparation: In the dropping funnel, prepare a solution of the di-halo-toluene (e.g., 2,5-dibromotoluene) (1.2-1.5 eq) in anhydrous THF.
-
Initiation: Add a small portion (~10%) of the di-halo-toluene solution to the stirred magnesium turnings. Observe for signs of reaction initiation: disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[7] If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane.
-
Addition: Once initiated, add the remaining di-halo-toluene solution dropwise at a rate that maintains a gentle reflux.[13]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-3 hours until the majority of the magnesium has been consumed. The resulting dark gray-brown solution is the Grignard reagent, ready for subsequent reaction.
Visual Guides & Workflows
Caption: A typical experimental workflow for Grignard reagent synthesis.
Caption: A troubleshooting flowchart for Grignard reaction initiation failure.
Caption: Logical diagram of selectivity in di-halo-toluene Grignard formation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Selective grignard addition to dialkyl oxalates: A flow chemistry approach [irf.fhnw.ch]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Chemoselectivity of 1-Bromo-3-iodo-5-methylbenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 1-Bromo-3-iodo-5-methylbenzene is a versatile building block that offers two distinct reaction handles: a carbon-iodine (C-I) bond and a carbon-bromine (C-Br) bond. The inherent differences in the reactivity of these halogens in palladium-catalyzed cross-coupling reactions allow for remarkable chemoselectivity, providing a powerful tool for the controlled, sequential introduction of different substituents.
This guide provides an objective comparison of the performance of this compound in two of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling. The information presented herein, supported by experimental data from analogous systems, will aid researchers in designing efficient and selective synthetic routes.
The Foundational Principle: Differential Reactivity of Aryl Halides
The chemoselectivity observed in the reactions of this compound is primarily governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in the catalytic cycle of many cross-coupling reactions. This leads to the general reactivity trend for aryl halides in palladium-catalyzed couplings: Ar-I > Ar-Br >> Ar-Cl.[1][2] This predictable reactivity allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations.
Comparative Analysis of Cross-Coupling Reactions
The following sections detail the chemoselective functionalization of this compound in Suzuki-Miyaura and Sonogashira coupling reactions. The quantitative data presented is based on studies of the closely related isomer, 2-bromo-1-iodo-4-methylbenzene, which serves as a strong predictive model for the behavior of the target molecule.
Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. In the case of this compound, the reaction can be tuned to selectively form the mono-arylated product at the iodine-bearing position.
Quantitative Data for Chemoselective Suzuki-Miyaura Coupling of an Analogous Substrate (2-Bromo-1-iodo-4-methylbenzene)
| Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-iodide Coupled Product | Reference |
| Phenylboronic acid | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 | [3] |
| 4-Methoxyphenylboronic acid | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 89 | [3] |
| 4-Trifluoromethylphenylboronic acid | 3 | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 | [3] |
This data strongly suggests that high yields of the mono-arylated product can be achieved with excellent chemoselectivity by reacting this compound with various arylboronic acids under standard Suzuki-Miyaura conditions. The C-Br bond remains available for a subsequent, different cross-coupling reaction, enabling the synthesis of unsymmetrical biaryl compounds.
Sonogashira Coupling: Formation of C(sp²)–C(sp) Bonds
The Sonogashira coupling provides a direct route to synthesize aryl alkynes from aryl halides and terminal alkynes. Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to proceed with high selectivity at the more reactive C-I bond.
Experimental Protocols
The following are detailed, generalized experimental protocols for the chemoselective Suzuki-Miyaura and Sonogashira coupling reactions of this compound.
Protocol 1: General Procedure for Chemoselective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add toluene and deionized water via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-bromo-3-aryl-5-methylbenzene.
Protocol 2: General Procedure for Chemoselective Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired 1-bromo-3-(alkynyl)-5-methylbenzene.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the chemoselective reactions and a general experimental workflow.
Caption: Chemoselective reaction pathways for this compound.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a highly valuable substrate for the chemoselective synthesis of disubstituted aromatic compounds. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions allows for the selective functionalization of the C-I bond with high efficiency. Both Suzuki-Miyaura and Sonogashira couplings can be employed to introduce aryl and alkynyl groups, respectively, while preserving the C-Br bond for subsequent synthetic manipulations. This predictable selectivity, combined with well-established reaction protocols, makes this compound an excellent choice for the construction of complex and diverse molecular scaffolds in drug discovery and materials science.
References
A Comparative Guide to the Reactivity of 1-Bromo-3-iodo-5-methylbenzene and 1,3-dibromo-5-methylbenzene in Drug Development Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical compounds, the selection of appropriate starting materials is a critical factor that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of the reactivity of two dihalogenated aromatic building blocks: 1-Bromo-3-iodo-5-methylbenzene and 1,3-dibromo-5-methylbenzene. This analysis is supported by established principles of chemical reactivity, experimental data from analogous systems, and detailed protocols for key transformations relevant to drug development, such as palladium-catalyzed cross-coupling reactions and Grignard reagent formation.
Core Reactivity Principles: The Carbon-Halogen Bond
The fundamental difference in reactivity between this compound and 1,3-dibromo-5-methylbenzene lies in the distinct properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is longer and weaker than the C-Br bond, resulting in a lower bond dissociation energy.[1] This key difference dictates the relative reactivity in many common synthetic transformations, particularly those involving oxidative addition to a metal center, which is often the rate-determining step in cross-coupling reactions.[1]
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is: Ar-I > Ar-Br > Ar-Cl.[1][2] This principle is central to the comparative analysis of the two title compounds.
Quantitative Reactivity Comparison
The following tables summarize the expected relative reactivity and typical yields for the selective functionalization of this compound versus 1,3-dibromo-5-methylbenzene in key synthetic reactions. The data for this compound pertains to the selective reaction at the more reactive C-I position.
Table 1: Suzuki-Miyaura Coupling Reactivity
| Feature | This compound (at C-I) | 1,3-dibromo-5-methylbenzene |
| Relative Reactivity | High | Moderate |
| Typical Reaction Temp. | Room Temperature to 80 °C | 80 °C to 120 °C |
| Typical Yield (Monosubstitution) | >90% | Variable, often requires careful control to avoid disubstitution |
| Key Advantage | High chemoselectivity for the C-I bond | Symmetrical, allowing for potential double coupling |
Table 2: Buchwald-Hartwig Amination Reactivity
| Feature | This compound (at C-I) | 1,3-dibromo-5-methylbenzene |
| Relative Reactivity | High | Moderate |
| Typical Catalyst Loading | Lower | Higher |
| Typical Yield (Monosubstitution) | >85% | Moderate to good, selectivity can be an issue |
| Key Advantage | Excellent for sequential, site-selective amination | Useful for synthesizing symmetrical diamines |
Table 3: Grignard Reagent Formation
| Feature | This compound (at C-I) | 1,3-dibromo-5-methylbenzene |
| Relative Ease of Formation | Easier | More difficult |
| Side Reactions | Lower propensity for Wurtz coupling at the iodo position | Higher propensity for Wurtz coupling and monolithiation/dilithiation mixtures |
| Key Advantage | Selective formation of the Grignard reagent at the iodo position | Potential for difunctionalization |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are based on established procedures and can be adapted for the specific substrates.
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of this compound and 1,3-dibromo-5-methylbenzene in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Materials:
-
This compound
-
1,3-dibromo-5-methylbenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add this compound (1.0 mmol) to one and 1,3-dibromo-5-methylbenzene (1.0 mmol) to the other.
-
To each flask, add phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Evacuate and backfill each flask with argon or nitrogen three times.
-
Solvent and Base Addition: To each flask, add a degassed solution of toluene (10 mL), ethanol (2 mL), and an aqueous solution of K₂CO₃ (2 M, 2 mL).
-
Reaction: Heat the reaction mixtures to 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Work-up: After completion (or at a set time point for comparison), cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by column chromatography on silica gel. Determine the yield of the monosubstituted product for each reaction and compare the reaction rates based on the monitoring data.
Protocol 2: Comparative Buchwald-Hartwig Amination
Objective: To compare the efficiency of C-N bond formation using this compound and 1,3-dibromo-5-methylbenzene with morpholine.
Materials:
-
This compound
-
1,3-dibromo-5-methylbenzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In separate glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.036 mmol) to two oven-dried Schlenk tubes.
-
Add this compound (1.0 mmol) to one tube and 1,3-dibromo-5-methylbenzene (1.0 mmol) to the other.
-
Add NaOtBu (1.4 mmol) to each tube.
-
Reagent Addition: Add anhydrous toluene (5 mL) and morpholine (1.2 mmol) to each tube.
-
Reaction: Seal the tubes and heat the mixtures to 100 °C. Monitor the reactions by GC-MS or LC-MS.
-
Work-up: After completion, cool the mixtures, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Isolation and Analysis: Dry the organic layer, concentrate, and purify by chromatography to determine the yield of the mono-aminated product.
Visualizing Reaction Pathways and Logic
The following diagrams, generated using Graphviz, illustrate the key concepts and experimental workflows discussed in this guide.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Logical workflow comparing sequential vs. non-selective functionalization.
Conclusion
For synthetic applications requiring high chemoselectivity and sequential introduction of different functional groups, This compound is the superior building block. The pronounced difference in reactivity between the C-I and C-Br bonds allows for predictable and high-yielding reactions at the iodo-position under milder conditions, while leaving the bromo-position available for subsequent transformations.
Conversely, 1,3-dibromo-5-methylbenzene is a suitable substrate for the synthesis of symmetrical molecules where both bromine atoms are to be replaced. However, achieving selective mono-functionalization can be challenging and often leads to mixtures of products, requiring more rigorous optimization of reaction conditions and potentially more complex purification procedures.
The choice between these two reagents will ultimately depend on the specific synthetic strategy and the desired final product. For complex, multi-substituted aromatic targets, the selective reactivity of this compound offers a significant strategic advantage in drug discovery and development.
References
A Head-to-Head Battle of Halogens: 1-Bromo-3-iodo-5-methylbenzene vs. 1,3-diiodo-5-methylbenzene in Suzuki Coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical determinant of reaction outcome and efficiency. For researchers engaged in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors, understanding the nuanced reactivity of dihalogenated benzenes is paramount. This guide provides an in-depth comparison of 1-bromo-3-iodo-5-methylbenzene and 1,3-diiodo-5-methylbenzene in the context of the Suzuki-Miyaura coupling reaction, supported by experimental data and detailed protocols.
The fundamental difference in reactivity between the two substrates lies in the well-established trend of carbon-halogen bond lability for oxidative addition to a palladium(0) catalyst: C-I > C-Br > C-Cl. The weaker carbon-iodine bond readily undergoes cleavage, making it the more reactive site in cross-coupling reactions. This inherent difference dictates the strategic use of these molecules in synthetic chemistry.
Performance in Suzuki Coupling: A Comparative Analysis
This compound: The Chemoselective Workhorse
The presence of two different halogens on this molecule allows for a high degree of chemoselectivity. The significantly more reactive C-I bond can be selectively functionalized under carefully controlled conditions, leaving the C-Br bond intact for subsequent transformations. This makes this compound an excellent substrate for the programmed, stepwise synthesis of unsymmetrical biaryl and polyaryl compounds.
When one equivalent of a boronic acid is used, the Suzuki coupling overwhelmingly favors substitution at the iodine position, yielding a mono-arylated product. Introducing a second equivalent of the same or a different boronic acid under more forcing conditions can then lead to the disubstituted product.
1,3-Diiodo-5-methylbenzene: Primed for Double Coupling
In contrast, 1,3-diiodo-5-methylbenzene, possessing two equally reactive C-I bonds, exhibits a strong propensity for double Suzuki coupling. Studies on symmetric diiodobenzenes have shown that even when using a substoichiometric amount of the boronic acid, a significant amount of the di-coupled product is often observed.[1][2] This suggests that the mono-arylated intermediate is highly reactive towards the second coupling, making the selective synthesis of the mono-coupled product challenging.
Data Presentation
The following tables summarize the expected outcomes of Suzuki coupling reactions with this compound and 1,3-diiodo-5-methylbenzene based on established reactivity principles and data from analogous systems.
Table 1: Suzuki Coupling with One Equivalent of Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Major Product | Expected Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 3-Bromo-5-methyl-1,1'-biphenyl | >90[3] |
| 1,3-Diiodo-5-methylbenzene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 5-Methyl-1,3-di(phenyl)-benzene | Significant formation[1][2] |
Table 2: Suzuki Coupling with Two Equivalents of Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Major Product | Expected Yield (%) |
| This compound | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane | 100 | 24 | 5-Methyl-1,3-di(phenyl)-benzene | High |
| 1,3-Diiodo-5-methylbenzene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 5-Methyl-1,3-di(phenyl)-benzene | >90 |
Experimental Protocols
Protocol 1: Selective Mono-Suzuki Coupling of this compound
This protocol is adapted from established procedures for the selective coupling of bromo-iodoarenes.[3]
Materials:
-
This compound (1.0 mmol, 296.9 mg)
-
Phenylboronic acid (1.1 mmol, 134.1 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 3-bromo-5-methyl-1,1'-biphenyl.
Protocol 2: Double Suzuki Coupling of 1,3-Diiodo-5-methylbenzene
Materials:
-
1,3-Diiodo-5-methylbenzene (1.0 mmol, 343.9 mg)
-
Phenylboronic acid (2.2 mmol, 268.2 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (4.0 mmol, 552.8 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the listed amounts for the double coupling.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction for the disappearance of starting material and mono-coupled intermediate by TLC or GC-MS.
-
Follow the workup and purification procedure outlined in steps 5-7 of Protocol 1 to isolate 5-methyl-1,3-di(phenyl)-benzene.
Mandatory Visualization
References
A Comparative Guide to Spectroscopic Analysis for Confirming Selective Reaction at the C-I Bond
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, achieving selectivity is paramount. This is particularly true when working with polyhalogenated aromatic compounds, where the differential reactivity of carbon-halogen bonds can be exploited to construct complex molecular architectures. The selective reaction at a carbon-iodine (C-I) bond in the presence of other halogens, such as bromine (C-Br) or chlorine (C-Cl), is a powerful strategy in medicinal chemistry and materials science. This guide provides an objective comparison of common spectroscopic methods used to confirm this selectivity, supported by experimental data and detailed protocols.
The higher reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, allows for selective functionalization, leaving the C-Br and C-Cl bonds intact for subsequent transformations.[1] Verifying that the reaction has indeed occurred selectively at the intended C-I site is a critical analytical challenge. This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography in providing unambiguous evidence of this selective transformation.
Comparing Spectroscopic Techniques for Selectivity Confirmation
Each spectroscopic technique offers a unique window into the molecular changes occurring during a chemical reaction. The choice of method, or more often the combination of methods, depends on the specific information required, the nature of the reacting molecules, and the available instrumentation.
| Spectroscopic Method | Key Indicator of Selective C-I Reaction | Advantages | Limitations |
| NMR Spectroscopy | Disappearance of signals corresponding to the aryl-Iodine moiety and appearance of new signals for the coupled product, while signals for the aryl-Bromine/Chlorine moiety remain unchanged. | Provides detailed structural information, allows for in-situ reaction monitoring, and is highly quantitative. | Can be complex to interpret for large molecules, may require deuterated solvents. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the mass of the selectively coupled product. | High sensitivity, provides accurate molecular weight information. | Does not directly provide structural information about the position of the reaction. |
| Infrared Spectroscopy | Disappearance of the C-I vibrational band and appearance of new bands corresponding to the product. | Can be used for in-situ reaction monitoring, provides information about functional groups. | C-I stretching frequencies can be weak and in a crowded region of the spectrum, making them difficult to assign definitively. |
| X-ray Crystallography | Provides the definitive 3D structure of the product, unambiguously showing the new bond formed at the previous C-I position. | Provides unequivocal structural proof. | Requires a single crystal of the product, which can be challenging to obtain. |
In-Depth Analysis with Experimental Data
To illustrate the power of these techniques, we will consider the selective Sonogashira coupling of 1-bromo-4-iodobenzene with phenylacetylene. This reaction is expected to proceed selectively at the more reactive C-I bond.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for confirming the regioselectivity of a reaction. By comparing the ¹H and ¹³C NMR spectra of the starting material and the product, one can precisely map the changes in the molecule's structure.
¹H NMR Analysis:
-
Starting Material (1-bromo-4-iodobenzene): The ¹H NMR spectrum of 1-bromo-4-iodobenzene shows two doublets in the aromatic region, corresponding to the two sets of equivalent protons.[3][4]
-
Product (1-bromo-4-(phenylethynyl)benzene): After the selective Sonogashira coupling, the symmetry of the molecule is altered. The ¹H NMR spectrum of the product, 1-bromo-4-(phenylethynyl)benzene, will show a more complex pattern of signals in the aromatic region, clearly indicating the introduction of the phenylethynyl group. The signals corresponding to the protons on the bromine-bearing ring will be shifted compared to the starting material, while the characteristic signals of the phenylacetylene moiety will also be present.[5]
¹³C NMR Analysis:
The change in the chemical shift of the carbon atoms directly attached to the halogens is a key indicator of the reaction's selectivity.
-
Starting Material (1-bromo-4-iodobenzene): The ¹³C NMR spectrum will show distinct signals for the carbon attached to bromine and the carbon attached to iodine. The carbon attached to the more electronegative bromine will typically appear at a different chemical shift than the carbon attached to iodine.[6]
-
Product (1-bromo-4-(phenylethynyl)benzene): In the product spectrum, the signal for the carbon previously bonded to iodine will experience a significant upfield or downfield shift due to the formation of the new C-C triple bond. Conversely, the chemical shift of the carbon attached to the bromine will remain relatively unchanged, providing strong evidence for the selective reaction at the C-I bond.[5]
Table 1: Comparative ¹H and ¹³C NMR Data for the Selective Sonogashira Coupling
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-bromo-4-iodobenzene | 7.53 (d, J=8.4 Hz, 2H), 7.22 (d, J=8.4 Hz, 2H)[7] | ~92 (C-I), ~122 (C-Br), ~132, ~138[6] |
| 1-bromo-4-(phenylethynyl)benzene | 7.54-7.47 (m, 4H), 7.40-7.34 (m, 5H)[1] | 133.0, 131.6, 128.5, 128.4, 122.9, 122.5, 122.2, 90.5, 88.3[5] |
Mass Spectrometry (MS)
Mass spectrometry provides a rapid and highly sensitive method for confirming the molecular weight of the product.
-
Starting Material (1-bromo-4-iodobenzene): The mass spectrum will show a molecular ion peak (M⁺) at m/z 282, corresponding to the molecular weight of C₆H₄BrI.[8]
-
Product (1-bromo-4-(phenylethynyl)benzene): The mass spectrum of the product will exhibit a molecular ion peak at m/z 256, corresponding to the molecular formula C₁₄H₉Br. The absence of a peak at m/z 384 (the expected mass if the reaction occurred at the C-Br bond and the iodine remained) confirms the selective reaction at the C-I bond.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to monitor the reaction in real-time (in-situ) by observing the disappearance of the C-I stretching vibration and the appearance of new vibrational modes associated with the product.
-
Starting Material (1-bromo-4-iodobenzene): The C-I stretching vibration typically appears in the far-IR region (around 500-600 cm⁻¹).
-
Product (1-bromo-4-(phenylethynyl)benzene): Upon successful reaction, the C-I band will disappear, and new bands will appear, such as the C≡C stretching vibration (around 2100-2260 cm⁻¹) and the characteristic bands of the newly formed aromatic system.[1] Monitoring the decrease in the intensity of the C-I band and the increase in the intensity of the product bands over time can provide kinetic information about the reaction.[9]
X-ray Crystallography
For definitive structural confirmation, X-ray crystallography stands as the gold standard. If a suitable single crystal of the product can be obtained, this technique provides a three-dimensional map of the electron density, allowing for the precise determination of the atomic connectivity and bond lengths. An X-ray crystal structure of 1-bromo-4-(phenylethynyl)benzene would unambiguously show the phenylethynyl group attached to the carbon atom that was originally bonded to iodine, with the bromine atom remaining at the other end of the molecule. This provides irrefutable evidence of the selective reaction.[10][11][12]
Experimental Protocols
General Protocol for In-Situ NMR Reaction Monitoring
-
Sample Preparation: In an NMR tube, dissolve the starting material (e.g., 1-bromo-4-iodobenzene), the second reactant (e.g., phenylacetylene), a suitable palladium catalyst, and a copper co-catalyst (for Sonogashira) in a deuterated solvent.
-
Initiation: Add the base (e.g., triethylamine) to initiate the reaction.
-
Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire a series of ¹H NMR spectra at regular time intervals.
-
Analysis: Process the spectra and integrate the signals corresponding to the starting material and the product to determine the reaction kinetics and selectivity.[8][13]
General Protocol for Mass Spectrometry Analysis
-
Sample Preparation: At the end of the reaction, take an aliquot of the reaction mixture and dilute it with a suitable solvent.
-
Injection: Inject the diluted sample into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Analysis: Identify the molecular ion peak of the product and compare it with the expected mass.
General Protocol for In-Situ FT-IR Reaction Monitoring
-
Setup: Use an attenuated total reflectance (ATR) FT-IR probe immersed in the reaction vessel.
-
Background: Record a background spectrum of the solvent and starting materials before initiating the reaction.
-
Reaction Monitoring: Initiate the reaction and record IR spectra at regular intervals.
-
Analysis: Monitor the decrease in the absorbance of the C-I stretching band and the increase in the absorbance of the product's characteristic bands.[14]
Visualizing the Workflow and Logic
To better understand the process of confirming selective C-I bond reactions, the following diagrams illustrate the experimental workflow and the logical relationships involved.
Conclusion
Confirming the selective reaction at a C-I bond is a critical step in the synthesis of complex molecules. A multi-faceted analytical approach, combining the strengths of NMR, Mass Spectrometry, and IR Spectroscopy, provides a comprehensive and robust confirmation of selectivity. While NMR offers unparalleled structural detail, MS delivers high-sensitivity molecular weight information, and IR allows for real-time reaction monitoring. For ultimate certainty, X-ray crystallography provides indisputable proof of structure. By judiciously applying these techniques, researchers can proceed with confidence in their synthetic endeavors, accelerating the discovery and development of new drugs and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 3. 1-Bromo-4-iodobenzene(589-87-7) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. azom.com [azom.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the Validation of Intermediates from 1-Bromo-3-iodo-5-methylbenzene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic routes starting from 1-bromo-3-iodo-5-methylbenzene, a versatile building block in organic synthesis. Due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this starting material allows for regioselective functionalization, making it a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research. This document outlines the experimental protocols, expected outcomes, and visual pathways for key reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Grignard reactions.
Executive Summary
The C-I bond in this compound is significantly more reactive than the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent difference allows for selective functionalization at the 3-position (iodine) while leaving the 1-position (bromine) intact for subsequent transformations. This guide presents a comparative analysis of these selective reactions, providing researchers with the necessary data to choose the most appropriate synthetic strategy for their target molecules.
Data Presentation: Comparison of Reaction Intermediates
The following tables summarize representative quantitative data for the primary intermediates obtained from the regioselective reactions of this compound. The yields are based on typical outcomes for similar dihaloarene substrates.
Table 1: Regioselective Suzuki-Miyaura Coupling Intermediate
| Intermediate Product | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 3-Bromo-5-methyl-1,1'-biphenyl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 90 |
| 3-Bromo-4'-methoxy-5-methyl-1,1'-biphenyl | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 88 |
| 3-Bromo-5-methyl-4'-(trifluoromethyl)-1,1'-biphenyl | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
Table 2: Regioselective Sonogashira Coupling Intermediate
| Intermediate Product | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1-Bromo-3-methyl-5-(phenylethynyl)benzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 25 | 6 | 92 |
| 1-Bromo-3-methyl-5-((4-methylphenyl)ethynyl)benzene | 4-Ethynyltoluene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 25 | 6 | 90 |
| 1-Bromo-3-((4-methoxyphenyl)ethynyl)-5-methylbenzene | 4-Ethynyl-anisole | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 25 | 7 | 87 |
Table 3: Regioselective Buchwald-Hartwig Amination Intermediate
| Intermediate Product | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| N-(3-Bromo-5-methylphenyl)aniline | Aniline | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | 18 | 85 |
| N-(3-Bromo-5-methylphenyl)morpholine | Morpholine | Pd₂(dba)₃, RuPhos | K₃PO₄ | Dioxane | 110 | 20 | 82 |
| N-(3-Bromo-5-methylphenyl)-N-methylamine | Methylamine | Pd(OAc)₂, SPhos | Cs₂CO₃ | Toluene | 100 | 24 | 78 |
Table 4: Grignard Reaction and Subsequent Quench
| Intermediate | Reaction | Subsequent Reagent | Product | Representative Yield (%) |
| (3-Bromo-5-methylphenyl)magnesium iodide | Grignard Formation (at C-I) | H₂O | 1-Bromo-3-methylbenzene | >95 (of quenched product) |
| (3-Bromo-5-methylphenyl)magnesium iodide | Grignard Formation (at C-I) | DMF | 3-Bromo-5-methylbenzaldehyde | 75 |
| (3-Bromo-5-methylphenyl)magnesium iodide | Grignard Formation (at C-I) | B(OiPr)₃ then H⁺ | (3-Bromo-5-methylphenyl)boronic acid | 70 |
Experimental Protocols
Regioselective Suzuki-Miyaura Coupling
This protocol describes the selective coupling at the C-I bond.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Regioselective Sonogashira Coupling
This protocol details the selective coupling of a terminal alkyne at the C-I position.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, dissolve this compound and the terminal alkyne in THF.
-
Add PdCl₂(PPh₃)₂, CuI, and Et₃N to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Regioselective Buchwald-Hartwig Amination
This protocol outlines the selective C-N bond formation at the C-I position.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
XPhos (0.05 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add a solution of this compound in toluene.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Grignard Reaction and Quench
This protocol describes the selective formation of a Grignard reagent at the C-I bond and subsequent reaction with an electrophile.
Materials:
-
This compound (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Iodine (1 crystal, as initiator)
-
Electrophile (e.g., N,N-Dimethylformamide (DMF), 1.5 mmol)
Procedure:
-
Activate the magnesium turnings in a dry flask under an inert atmosphere with a crystal of iodine and gentle heating until the iodine color disappears.
-
Add a solution of this compound in THF dropwise to the activated magnesium at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add the electrophile (e.g., DMF) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the reaction pathways and a general experimental workflow for the selective functionalization of this compound.
Caption: Reaction pathways from this compound.
A Comparative Guide to Palladium Catalysts for the Selective Coupling of 1-Bromo-3-iodo-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of dihalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. 1-Bromo-3-iodo-5-methylbenzene is a valuable building block, offering two distinct reactive sites for sequential palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for the selective reaction at the more labile C-I position, while leaving the C-Br bond available for subsequent transformations. This guide provides a comparative overview of common palladium catalysts for various coupling reactions of this compound, supported by experimental data from analogous systems, and includes detailed experimental protocols.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst and associated ligands is critical for achieving high yields and selectivity in cross-coupling reactions. While specific comparative data for this compound is dispersed throughout the literature, the following table summarizes the expected performance of common palladium catalysts based on studies with structurally similar dihaloarenes. The primary goal in the initial coupling step is the selective functionalization at the C-I bond.
| Coupling Reaction | Palladium Catalyst System | Typical Catalyst Loading (mol%) | Coupling Partner | Expected Yield (Selective at C-I) | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 1-5 | Arylboronic acid | Good to Excellent | A versatile and widely used catalyst, though sometimes requiring higher temperatures.[1] |
| Pd(dppf)Cl₂ | 1-3 | Arylboronic acid | Excellent | Often provides higher yields and faster reaction times compared to Pd(PPh₃)₄.[2] | |
| Pd(OAc)₂ + SPhos | 1-2 | Arylboronic acid | Excellent | A highly active catalyst system suitable for a broad range of substrates.[3] | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | 1-3 (Pd), 2-5 (Cu) | Terminal alkyne | Good to Excellent | The classic catalyst system for this reaction, offering reliable results.[4][5] |
| Pd(OAc)₂ + PPh₃ / CuI | 1-2 (Pd), 2-4 (Cu) | Terminal alkyne | Good to Excellent | An in-situ generated catalyst that provides flexibility in ligand choice. | |
| Heck | Pd(OAc)₂ + P(o-tol)₃ | 1-3 | Alkene (e.g., Styrene) | Good | Ligand choice is crucial for catalyst stability and selectivity. |
| Pd/C | 1-5 | Alkene (e.g., Styrene) | Moderate to Good | A heterogeneous catalyst that simplifies product purification but may require higher temperatures.[6] | |
| Buchwald-Hartwig | Pd₂(dba)₃ + XPhos | 1-2 | Amine | Excellent | A highly effective system for a wide range of amines, including primary and secondary.[7] |
| Pd(OAc)₂ + BINAP | 1-3 | Amine | Good to Excellent | One of the earlier generation, yet still effective, catalyst systems.[8] |
Experimental Protocols
The following are generalized experimental protocols for the selective mono-functionalization of this compound at the C-I position. Optimization of reaction parameters (temperature, reaction time, base, and solvent) is often necessary for specific substrates.
Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-I position of this compound.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(dppf)Cl₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Selective Sonogashira Coupling
This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the C-I position.
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the chosen anhydrous, degassed solvent (5 mL).
-
Add the terminal alkyne (1.2 mmol), triethylamine (2.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Stir the reaction mixture at room temperature to 50 °C for 4-24 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Selective Heck Coupling
This protocol provides a general method for the selective vinylation at the C-I position.
Reagents and Materials:
-
This compound
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Solvent (e.g., DMF or NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the solvent (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
Selective Buchwald-Hartwig Amination
This protocol describes a general procedure for the selective C-N bond formation at the C-I position.
Reagents and Materials:
-
This compound
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., XPhos, 2 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOt-Bu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, deoxygenated solvent (5 mL).
-
Seal the tube, remove from the glovebox, and heat the mixture at 80-110 °C for 12-24 hours.
-
Cool to room temperature, quench with water, and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction of this compound.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Catalytic Cycle for Cross-Coupling
The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key steps of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
Kinetic Showdown: Unraveling the Preferential Activation of C-I over C-Br Bonds in 1-Bromo-3-iodo-5-methylbenzene
A comparative guide for researchers, scientists, and drug development professionals on the kinetic analysis of carbon-halogen bond activation, highlighting the selective cleavage of the C-I bond in 1-bromo-3-iodo-5-methylbenzene. This guide synthesizes established principles and data from analogous systems to provide a framework for understanding and predicting reactivity in dihaloaromatic compounds.
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals and advanced materials. A common challenge and opportunity lie in the differential reactivity of various carbon-halogen bonds. In molecules such as this compound, the distinct energetic profiles of the C-I and C-Br bonds allow for chemoselective activation, with the C-I bond being the more kinetically favored site for reactions like palladium-catalyzed cross-coupling. This guide provides a comparative analysis of the kinetics governing this selectivity, supported by representative experimental data and detailed protocols.
Comparative Kinetic and Thermodynamic Data
While specific kinetic data for the direct competitive activation of C-I and C-Br bonds in this compound is not extensively published, the principles of C-X bond activation are well-established. The following table presents a comparison of bond dissociation energies (BDE) and representative kinetic data for the oxidative addition of simple aryl halides to a palladium(0) complex, which is often the rate-determining step in cross-coupling reactions. The lower BDE of the C-I bond compared to the C-Br bond correlates with a lower activation energy and a faster reaction rate for its cleavage.
| Parameter | C-I Bond (in Iodobenzene) | C-Br Bond (in Bromobenzene) |
| Bond Dissociation Energy (BDE) | ~283 kJ/mol | ~336 kJ/mol |
| Relative Rate of Oxidative Addition | Significantly Faster | Slower |
| Activation Energy (Theoretical) | Lower | Higher |
Note: The provided data is for analogous systems (iodobenzene and bromobenzene) to illustrate the general principles of C-I vs. C-Br bond reactivity.
Experimental Protocol: Kinetic Analysis of Competitive C-X Bond Activation
This protocol outlines a general method for determining the relative rates of C-I and C-Br bond activation in a dihaloarene using a palladium-catalyzed reaction, monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To quantify the kinetic preference for C-I versus C-Br bond activation in this compound through a competitive Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (or other suitable Pd(0) catalyst)
-
K₂CO₃ (or other suitable base)
-
Toluene/Water (or other suitable solvent system)
-
Internal standard (e.g., dodecane)
-
Anhydrous, deoxygenated solvents
Procedure:
-
Reaction Setup: In a glovebox, a reaction vessel is charged with this compound (1.0 equiv), phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv), and the internal standard.
-
Initiation and Sampling: Anhydrous, deoxygenated solvent is added, and the reaction mixture is brought to the desired temperature (e.g., 80 °C). At timed intervals (t = 0, 5, 15, 30, 60, 120 min), aliquots of the reaction mixture are withdrawn.
-
Quenching and Analysis: Each aliquot is immediately quenched with a cold solution of saturated aqueous NH₄Cl and extracted with diethyl ether. The organic layer is then analyzed by GC or ¹H NMR to determine the concentrations of the starting material, the mono-arylated products (3-bromo-5-methylbiphenyl and 3-iodo-5-methylbiphenyl), and the di-arylated product.
-
Data Analysis: The concentration of each species is plotted against time. The initial rates of formation for the two mono-arylated products are calculated to determine the kinetic selectivity for C-I versus C-Br bond activation.
Visualizing the Process and Principles
The following diagrams illustrate the experimental workflow and the underlying principles of selective C-I bond activation.
A Researcher's Guide to the Selective Functionalization of 1-Bromo-3-iodo-5-methylbenzene
For researchers, scientists, and drug development professionals, the strategic synthesis of complex molecular architectures is paramount. 1-Bromo-3-iodo-5-methylbenzene stands as a versatile starting material, offering two distinct reactive sites for sequential and selective functionalization. This guide provides an objective comparison of common cross-coupling reactions for the synthesis of unsymmetrical products from this substrate, supported by established reactivity principles and exemplary experimental data from analogous systems.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility in synthetic chemistry. The C-I bond, being weaker and more polarized, exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the more robust C-Br bond.[1] This reactivity difference allows for the selective transformation at the iodine-substituted position while leaving the bromine intact for subsequent modifications, paving the way for the efficient construction of diverse and complex molecules.
Performance Comparison of Key Cross-Coupling Reactions
The following tables summarize the expected performance of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions for the selective functionalization of this compound. The data is extrapolated from studies on structurally similar bromo-iodo-arenes and highlights the general trends in reactivity and yield.
Table 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds. The reaction of this compound with a boronic acid or ester will preferentially occur at the C-I bond.[2][3]
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield of Mono-arylated Product (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 2-6 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 4-8 | >85 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 3-6 | >90 |
Table 2: Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling provides a direct route to synthesize aryl alkynes. Similar to the Suzuki coupling, the reaction with a terminal alkyne will selectively take place at the C-I position of this compound.[3]
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield of Mono-alkynylated Product (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-50 | 2-4 | >95 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 60 | 3-5 | >90 |
| 1-Hexyne | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 80 | 4-8 | >85 |
Table 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reaction of this compound with an amine will exhibit high selectivity for the C-I bond.[3][4][5][6]
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield of Mono-aminated Product (%) |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 6-12 | >80 |
| Morpholine | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Dioxane | 90 | 8-16 | >85 |
| N-Methylaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 12-24 | >75 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Protocol 1: Selective Suzuki-Miyaura Coupling
Objective: To synthesize 3-Bromo-5-methyl-1,1'-biphenyl from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add toluene and water to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling
Objective: To synthesize 1-Bromo-3-methyl-5-(phenylethynyl)benzene from this compound and phenylacetylene.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 3 hours, monitoring by TLC or GC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
Objective: To synthesize N-(3-Bromo-5-methylphenyl)aniline from this compound and aniline.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to a Schlenk tube.
-
Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and aniline via syringe under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by GC-MS. Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic strategies and experimental procedures.
Caption: Sequential cross-coupling strategy for this compound.
Caption: Generalized experimental workflow for cross-coupling reactions.
References
Verifying the Structure of 1-Bromo-3-iodo-5-methylbenzene Derivatives by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of polysubstituted aromatic compounds is a cornerstone of modern chemical research and drug development. For derivatives of 1-Bromo-3-iodo-5-methylbenzene, a molecule with distinct substitution patterns, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical methods, supported by predictive data and detailed experimental protocols, to facilitate the unambiguous structural verification of this class of compounds.
Superiority of NMR for Structural Isomer Determination
While other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) provide valuable information regarding molecular weight and functional groups, they often fall short in distinguishing between positional isomers of substituted benzene rings. NMR spectroscopy, particularly through-bond and through-space correlations, offers an unparalleled level of detail to definitively establish the connectivity and spatial arrangement of atoms.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and spatial relationships. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. |
| GC-MS | Molecular weight and fragmentation patterns.[1] | High sensitivity, excellent for separation of mixtures. | Isomers often produce similar mass spectra, making definitive identification difficult. |
| FTIR Spectroscopy | Presence of functional groups.[2] | Fast, simple, and inexpensive. | Provides limited information on the overall molecular structure and substitution patterns. |
Predicted NMR Data for this compound
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established substituent effects on benzene rings and analysis of analogous compounds like 1-bromo-3-iodobenzene.[3][4][5]
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.6 | s | - |
| H-4 | ~7.8 | s | - |
| H-6 | ~7.3 | s | - |
| -CH₃ | ~2.3 | s | - |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-Br) | ~123 |
| C-2 | ~135 |
| C-3 (-I) | ~95 |
| C-4 | ~142 |
| C-5 (-CH₃) | ~138 |
| C-6 | ~132 |
| -CH₃ | ~21 |
Experimental Protocols for NMR Analysis
The following are detailed methodologies for acquiring a comprehensive set of NMR data for the structural verification of this compound derivatives.[6]
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Program: zg30
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer
-
Pulse Program: zgpg30 (proton decoupled)
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available on the spectrometer software.
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which are crucial for establishing the connectivity of quaternary carbons and linking different spin systems.
Visualization of the Analytical Workflow
The logical progression of experiments for the structural elucidation of this compound derivatives is outlined in the following diagram.
Logical Relationship of NMR Experiments for Structure Determination
The interplay between different NMR experiments is crucial for piecing together the molecular puzzle. The following diagram illustrates how the information from various NMR techniques is integrated to arrive at the final structure.
By following the outlined experimental protocols and leveraging the combined power of 1D and 2D NMR techniques, researchers can confidently and accurately determine the structure of this compound derivatives, a critical step in the advancement of chemical and pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Ftir Spectrum of 1-Bromo-3-Fluoro-4-Iodobenzene – Material Science Research India [materialsciencejournal.org]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1-Bromo-3-iodobenzene(591-18-4) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 1-Bromo-3-iodo-5-methylbenzene: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 1-Bromo-3-iodo-5-methylbenzene, a halogenated aromatic compound used in chemical research and drug development. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Proper management of chemical waste is a cornerstone of laboratory safety. This guide outlines the necessary steps for handling, storing, and disposing of this compound, ensuring that researchers, scientists, and drug development professionals can maintain a safe and compliant working environment. The following procedures have been synthesized from established safety data sheets for structurally similar compounds and general best practices for hazardous waste management.
Quantitative Data Summary
For safe handling and emergency preparedness, it is crucial to be aware of the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrI | [1] |
| Molecular Weight | 296.93 g/mol | [1] |
| Boiling Point | 268.1°C at 760 mmHg | |
| CAS Number | 116632-38-3 | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a detailed methodology for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use.[3] Wear a lab coat or impervious clothing to prevent skin contact.[3]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[3]
-
General Handling: Avoid contact with skin and eyes.[3] Do not breathe vapors or dust.[2][4] Wash hands thoroughly after handling.[2]
2. Waste Segregation and Collection:
-
Waste Categorization: this compound waste should be classified as halogenated organic waste .
-
Container Selection: Use a designated, properly labeled, and leak-proof waste container made of a compatible material (e.g., glass or polyethylene).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
Collection:
-
For pure compound or concentrated residues: Carefully transfer the material into the designated waste container, avoiding spills.
-
For dilute solutions: Collect in a designated halogenated organic solvent waste container. Do not mix with non-halogenated waste streams.
-
For contaminated materials (e.g., filter paper, gloves): Place in a separate, sealed bag labeled as "Solid Halogenated Organic Waste" and then into the main solid waste container.
-
3. Spill Management:
-
Immediate Actions: Evacuate personnel from the immediate spill area.[3] Remove all sources of ignition.[3]
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[5]
-
Cleanup:
-
Reporting: Report all spills to the Environmental Health and Safety (EHS) department.[5]
4. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Ensure the storage area has secondary containment to manage potential leaks.
5. Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[2][4]
-
Prohibited Disposal Methods:
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
